Quizalofop-ethyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUHJPCHFDQAIT-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Record name | QUIZALOFOP-ETHYL | |
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DSSTOX Substance ID |
DTXSID9023889 | |
| Record name | Quizalofop-ethyl | |
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Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Quizalofop-ethyl appears as white crystals. Insoluble in water. Used as an herbicide., White solid; [Merck Index] Colorless solid; [HSDB] | |
| Record name | QUIZALOFOP-ETHYL | |
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| Record name | Quizalofop-ethyl | |
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Boiling Point |
220 °C @ 0.2 mm Hg | |
| Record name | QUIZALOFOP-ETHYL | |
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Solubility |
In benzene 290, xylene 120, acetone 111, ethanol 9, hexane 2.6 (all in g/l, at 20 °C), In water, 0.3 mg/l @ 20 °C | |
| Record name | QUIZALOFOP-ETHYL | |
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Density |
1.35 @ 20 °C | |
| Record name | QUIZALOFOP-ETHYL | |
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Vapor Pressure |
0.00000001 [mmHg], 6.49X10-9 mm Hg @ 20 °C | |
| Record name | Quizalofop-ethyl | |
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Color/Form |
Colorless crystals | |
CAS No. |
76578-14-8 | |
| Record name | QUIZALOFOP-ETHYL | |
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| Record name | Quizalofop-ethyl | |
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| Record name | Quizalofop-ethyl [ISO] | |
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| Record name | Quizalofop-ethyl | |
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| Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, ethyl ester | |
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| Record name | QUIZALOFOP-ETHYL | |
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Melting Point |
91.7-92.1 °C | |
| Record name | QUIZALOFOP-ETHYL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6990 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Quizalofop-ethyl in Grasses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quizalofop-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical class. It is highly effective in controlling a wide range of annual and perennial grass weeds in various broadleaf crops, including soybeans, cotton, and rapeseed.[1][2][3] Its selectivity allows for the targeted removal of unwanted grasses without harming the desired broadleaf crops.[2][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its biochemical interactions, physiological effects, and the mechanisms of resistance observed in grass species.
Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary mode of action of this compound is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the first committed step in this pathway: the carboxylation of acetyl-CoA to produce malonyl-CoA. Fatty acids are essential components of cell membranes and are vital for energy storage and the overall growth and development of the plant.
Absorption, Translocation, and Bioactivation
This compound is applied as a pro-herbicide and is rapidly absorbed through the foliage of the target grass weeds. Following absorption, it is translocated systemically throughout the plant via the phloem to areas of active growth, known as meristematic tissues, such as the growing points of shoots and roots. It is within the plant that this compound is hydrolyzed to its biologically active form, Quizalofop acid. This conversion is a critical step for its herbicidal activity.
Molecular Interaction with ACCase
Quizalofop acid, the active form of the herbicide, specifically targets the carboxyltransferase (CT) domain of the plastidic ACCase enzyme found in grasses. By binding to this domain, it competitively inhibits the enzyme's function, effectively halting the production of malonyl-CoA. This disruption of fatty acid synthesis has catastrophic consequences for the plant, leading to a cessation of cell division and growth, particularly in the meristematic regions.
Physiological and Morphological Effects
The inhibition of ACCase and the subsequent depletion of fatty acids lead to a cascade of physiological and morphological effects in susceptible grasses. Within days of application, visible symptoms begin to appear, including:
-
Chlorosis (Yellowing): The newly formed leaves start to turn yellow due to the disruption of chloroplast membrane integrity.
-
Necrosis (Tissue Death): The plant tissues, particularly at the growing points, begin to die.
-
"Deadheart": A characteristic symptom where the central whorl of the grass plant can be easily pulled out due to the decay of the meristematic tissue.
Complete death of the susceptible grass weed typically occurs within one to three weeks of application.
Quantitative Data on this compound Efficacy
The efficacy of this compound can be quantified using metrics such as the 50% inhibition concentration (IC50) for enzyme activity and the 50% growth reduction (GR50) for whole plants. These values can vary depending on the grass species and the presence of resistance.
| Parameter | Species | Susceptible (S) Value | Resistant (R) Value | Resistance Index (R/S) | Reference |
| IC50 (µM) | Alopecurus myosuroides | 0.486 | 19.3 | 39.7 | |
| IC50 (µM) | Echinochloa crus-galli | Not Specified | 87-fold higher than S | 87 | |
| GR50 (g ai/ha) | Eragrostis plana | 9.2 - 23.5 | Not directly comparable | - | |
| GR50 (g ai/ha) | Wild-type Rice | Varies with inhibitors | Mutant rice shows higher GR50 | Varies |
Mechanisms of Resistance to this compound
The evolution of herbicide resistance is a significant challenge in weed management. For this compound, two primary mechanisms of resistance have been identified in grass weeds:
-
Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the ACCase gene, which alter the structure of the enzyme's active site. These mutations reduce the binding affinity of Quizalofop acid to the ACCase enzyme, thereby diminishing its inhibitory effect. A common mutation conferring resistance is an alanine to valine substitution at position 2004 (A2004V) in the ACCase protein.
-
Non-Target-Site Resistance (NTSR): This type of resistance involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. This can be achieved through:
-
Enhanced Metabolism: Resistant plants may exhibit increased activity of detoxification enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s), which metabolize and detoxify the herbicide before it can reach the ACCase enzyme.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and logical flows described in this guide.
Caption: Biochemical pathway of this compound's action.
Caption: Comparison of this compound's effect on susceptible vs. resistant plants.
Experimental Protocols
ACCase Inhibition Assay
This protocol is used to determine the in vitro inhibitory effect of Quizalofop acid on ACCase activity.
Methodology:
-
Enzyme Extraction:
-
Harvest fresh leaf tissue from young, actively growing grass plants.
-
Grind the tissue in a chilled mortar and pestle with an extraction buffer (e.g., 100 mM Tricine-KOH pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 1 mM DTT).
-
Centrifuge the homogenate at low speed to remove cell debris, then centrifuge the supernatant at high speed to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a suitable buffer.
-
-
ACCase Activity Assay:
-
The assay measures the incorporation of radiolabeled ¹⁴C-bicarbonate into an acid-stable product (malonyl-CoA).
-
The reaction mixture typically contains the enzyme extract, ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃.
-
Add varying concentrations of Quizalofop acid (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 32°C) for a specific time.
-
Stop the reaction by adding acid (e.g., HCl).
-
Dry the samples and measure the radioactivity using a scintillation counter.
-
Calculate the ACCase activity as the amount of ¹⁴C incorporated per unit of time and protein concentration.
-
Determine the IC50 value by plotting the percentage of ACCase inhibition against the logarithm of the Quizalofop acid concentration.
-
Herbicide Absorption, Translocation, and Metabolism Analysis
This protocol quantifies the uptake, movement, and breakdown of this compound within the plant.
Methodology:
-
Plant Treatment:
-
Grow grass seedlings to a specific growth stage (e.g., 2-3 leaf stage).
-
Apply a known amount of radiolabeled (e.g., ¹⁴C) this compound to a specific leaf area.
-
-
Sample Collection and Processing:
-
Harvest plants at different time points after treatment.
-
Wash the treated leaf with a solvent (e.g., acetone:water mixture) to remove unabsorbed herbicide from the leaf surface.
-
Section the plant into different parts (e.g., treated leaf, other leaves, shoots, roots).
-
-
Quantification of Absorption and Translocation:
-
Combust the different plant sections in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by liquid scintillation counting.
-
The amount of radioactivity in the leaf wash represents the unabsorbed herbicide, while the radioactivity in the plant tissues represents the absorbed and translocated herbicide.
-
-
Metabolism Analysis:
-
Extract the plant tissues with a suitable solvent (e.g., acetonitrile/water).
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and identify the parent this compound and its metabolites (e.g., Quizalofop acid).
-
Quantify the amount of each compound based on the radioactivity detected in the HPLC fractions or by comparison to analytical standards in LC-MS/MS.
-
Molecular Analysis of ACCase Gene Mutations
This protocol is used to identify mutations in the ACCase gene that confer target-site resistance.
Methodology:
-
DNA Extraction:
-
Extract genomic DNA from the leaf tissue of both susceptible and resistant grass biotypes.
-
-
PCR Amplification:
-
Design primers to amplify the specific region of the ACCase gene that is known to be a common site for resistance mutations (the CT domain).
-
Perform Polymerase Chain Reaction (PCR) to amplify this target DNA sequence.
-
-
DNA Sequencing:
-
Purify the PCR products.
-
Sequence the amplified DNA fragments using Sanger sequencing or next-generation sequencing methods.
-
-
Sequence Analysis:
-
Align the DNA sequences from the resistant and susceptible plants.
-
Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the ACCase protein.
-
Caption: Workflow for identifying ACCase gene mutations.
Conclusion
This compound remains a valuable tool for the selective control of grass weeds in broadleaf cropping systems. Its efficacy is rooted in the specific inhibition of the ACCase enzyme, a critical component of fatty acid biosynthesis in grasses. Understanding the intricate details of its mechanism of action, from absorption and bioactivation to its interaction with the target enzyme and the subsequent physiological consequences, is paramount for its effective and sustainable use. Furthermore, knowledge of the molecular basis of resistance, including both target-site and non-target-site mechanisms, is essential for the development of robust weed management strategies to mitigate the evolution and spread of resistant biotypes. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the complex interactions between this compound and target grass species.
References
- 1. bioone.org [bioone.org]
- 2. Development and characterization of wheat mutants resistant to acetyl co-enzyme A carboxylase inhibitors [mountainscholar.org]
- 3. Transgenerational Effect of Drought Stress and Sub-Lethal Doses of Quizalofop-p-ethyl: Decreasing Sensitivity to Herbicide and Biochemical Adjustment in Eragrostis plana [mdpi.com]
- 4. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibition of Acetyl-CoA Carboxylase by Quizalofop-ethyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quizalofop-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. It is highly effective in controlling annual and perennial grass weeds in a variety of broadleaf crops.[1] This technical guide provides an in-depth overview of the biochemical pathway through which this compound inhibits its target enzyme, acetyl-CoA carboxylase (ACCase). The guide details the herbicide's mode of action, from its bioactivation to the molecular interactions at the enzyme's active site. Furthermore, it presents quantitative data on its inhibitory effects, detailed experimental protocols for assessing ACCase activity, and visual representations of the key pathways and processes. This document is intended to be a comprehensive resource for researchers and professionals involved in herbicide development, weed science, and plant biochemistry.
Mechanism of Action: From Proherbicide to Enzyme Inhibition
The herbicidal activity of this compound is a multi-step process that begins with its application and culminates in the disruption of fatty acid synthesis within susceptible grass species.
Bioactivation of this compound
This compound is a proherbicide, meaning it is not biologically active in its applied form.[2] Following absorption through the foliage of the plant, it undergoes rapid hydrolysis in planta to its active form, Quizalofop-P (acid form).[3] This bioactivation is a crucial step for its herbicidal efficacy. The active Quizalofop-P is then translocated systemically through the phloem to the meristematic tissues, or growing points, of the plant where the concentration of its target enzyme, ACCase, is high.[1][3]
The Target Enzyme: Acetyl-CoA Carboxylase (ACCase)
Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the biosynthesis of fatty acids. This reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. Fatty acids are essential components of cell membranes, and their synthesis is vital for plant growth and development. In grasses, the susceptible form of ACCase is a homodimeric, multifunctional protein located in the plastids.
Inhibition of the Carboxyltransferase (CT) Domain
The active form of the herbicide, Quizalofop-P, specifically targets the carboxyltransferase (CT) domain of the ACCase enzyme. It acts as a reversible, noncompetitive inhibitor. By binding to the CT domain, Quizalofop-P prevents the transfer of the carboxyl group from the biotin carrier protein to acetyl-CoA, thereby blocking the formation of malonyl-CoA. This disruption of fatty acid synthesis ultimately leads to the cessation of cell division and growth in the meristematic regions, resulting in the death of the susceptible grass weed.
Quantitative Data
The inhibitory potency of Quizalofop can be quantified by determining the concentration required to inhibit 50% of the ACCase enzyme activity (I50). The following table summarizes the I50 values for Quizalofop acid against ACCase extracted from wildtype and resistant wheat genotypes.
| Genotype | Number of Resistant Alleles | Quizalofop I50 (µM) | Fold Resistance |
| Wildtype | 0 | 0.486 | 1.0 |
| Resistant | 1 | 1.84 | 3.8 |
| Resistant | 2 | 19.3 | 39.4 |
Data sourced from a study on Quizalofop-resistant wheat.
Experimental Protocols
In Vitro ACCase Activity and Inhibition Assay
This protocol describes the extraction of ACCase from plant tissue and the subsequent assay to determine its activity and inhibition by Quizalofop-p-acid.
4.1.1 Enzyme Extraction
-
Harvest fresh, young leaf tissue from the target plant species.
-
Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Homogenize the frozen powder in an ice-cold extraction buffer. The composition of a typical extraction buffer is as follows:
-
100 mM Tricine-HCl (pH 8.0)
-
1 mM EDTA
-
10% (v/v) Glycerol
-
2 mM Benzamidine hydrochloride
-
0.5% (w/v) Polyvinylpyrrolidone (PVP)
-
20 mM Dithiothreitol (DTT)
-
1 mM Phenylmethylsulfonyl fluoride (PMSF)
-
-
Filter the homogenate through cheesecloth and centrifuge at 25,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and subject it to ammonium sulfate precipitation (typically between 30-50% saturation) to partially purify the ACCase.
-
Centrifuge the solution at 25,000 x g for 20 minutes at 4°C to pellet the precipitated protein.
-
Resuspend the pellet in a minimal volume of extraction buffer and desalt using a desalting column.
-
Determine the protein concentration of the crude enzyme extract using a standard method such as the Bradford assay.
4.1.2 ACCase Activity Assay
The activity of ACCase is typically measured by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into an acid-stable product (malonyl-CoA).
-
Prepare a reaction mixture in a microcentrifuge tube. The final concentrations of the components in a 200 µL reaction are as follows:
-
20 mM Tricine (pH 8.3)
-
10 mM KCl
-
10 mM MgCl₂
-
5 mM ATP
-
3.24 mM NaHCO₃
-
2.5 mM DTT
-
0.1% (w/v) BSA
-
0.25 mM Acetyl-CoA
-
0.25 mM NaH¹⁴CO₃ (providing a specific activity, e.g., 18.5 kBq per reaction)
-
-
Add a known amount of the crude enzyme extract to the reaction mixture.
-
For inhibition assays, add varying concentrations of Quizalofop-p-acid (dissolved in a suitable solvent like DMSO, with a solvent control included) to the reaction mixture and pre-incubate for a few minutes.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate the reaction at a constant temperature (e.g., 32°C) for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding a strong acid, such as hydrochloric acid (e.g., 20 µL of 12 M HCl). This step also helps to remove unincorporated [¹⁴C]bicarbonate as ¹⁴CO₂.
-
Transfer the reaction mixture to a scintillation vial and allow it to dry overnight to ensure complete removal of ¹⁴CO₂.
-
Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of malonyl-CoA formed.
4.1.3 Data Analysis
-
Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein).
-
For inhibition assays, express the ACCase activity at each inhibitor concentration as a percentage of the activity in the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the I50 value by fitting the data to a suitable dose-response curve, such as a 2-parameter log-logistic model.
Visualizations
Caption: ACCase Inhibition Pathway of this compound.
Caption: Experimental Workflow for ACCase Inhibition Assay.
Caption: Logical Relationship of Quizalofop Resistance Mechanism.
Conclusion
This compound remains a critical tool for selective grass weed management. Its efficacy is rooted in a well-defined biochemical pathway, beginning with its conversion to the active Quizalofop-P acid and culminating in the specific inhibition of the carboxyltransferase domain of acetyl-CoA carboxylase. This targeted mode of action disrupts essential fatty acid synthesis, leading to the death of susceptible grass species. Understanding the nuances of this pathway, including the molecular basis of resistance, is paramount for the development of new herbicidal molecules and for implementing effective weed management strategies to ensure the long-term viability of this important class of herbicides. The experimental protocols and data presented herein provide a foundational resource for researchers dedicated to advancing the field of weed science and herbicide development.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PfGSTF2 endows resistance to quizalofop‐p‐ethyl in Polypogon fugax by GSH conjugation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Toxicological Effects of Quizalofop-ethyl on Non-target Aquatic Organisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quizalofop-ethyl, a selective post-emergence herbicide widely used for controlling grass weeds in various crops, poses a significant ecotoxicological risk to non-target aquatic organisms. This technical guide provides a comprehensive overview of the toxicological effects of this compound on a range of aquatic life, including fish, invertebrates, algae, and amphibians. The document summarizes key quantitative toxicity data, details experimental methodologies for pivotal studies, and presents visual representations of affected signaling pathways and experimental workflows to facilitate a deeper understanding of the herbicide's environmental impact.
Introduction
This compound belongs to the aryloxyphenoxypropionate group of herbicides. Its primary mode of action in target plants is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis.[1] While effective in its agricultural application, the potential for runoff and spray drift into aquatic environments raises concerns about its impact on non-target species. This guide synthesizes current scientific knowledge on the aquatic toxicology of this compound, providing a critical resource for environmental risk assessment and regulatory considerations.
Toxicological Effects on Aquatic Organisms
This compound exhibits varying degrees of toxicity across different aquatic taxa. The following sections summarize the available data for fish, aquatic invertebrates, algae, and amphibians.
Fish
Studies have demonstrated that this compound is highly to very highly toxic to several fish species. Acute toxicity is typically characterized by the 96-hour median lethal concentration (LC50), with lower values indicating higher toxicity.
Table 1: Acute Toxicity of this compound to Fish
| Species | Exposure Duration (hours) | Endpoint | Concentration (mg/L) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96 | LC50 | 0.87 | [1] |
| Bluegill Sunfish (Lepomis macrochirus) | 96 | LC50 | 0.46 | [1] |
| Zebrafish (Danio rerio) Embryos | 96 | LC50 | 0.23 - 0.248 | [2][3] |
Sub-lethal effects, including endocrine disruption and cardiotoxicity, have also been observed in fish. In adult zebrafish (Danio rerio), exposure to Quizalofop-p-ethyl has been shown to disrupt the endocrine system in a sex-specific manner, increasing estrogenic activity in males. Developmental toxicity studies on zebrafish embryos have revealed that exposure to Quizalofop-p-ethyl can lead to increased mortality, decreased hatching rates, and morphological defects, including severe cardiovascular changes.
Aquatic Invertebrates
Aquatic invertebrates, which form a critical component of aquatic food webs, are also susceptible to this compound. Daphnia magna, a standard model organism for ecotoxicological studies, has been shown to be highly sensitive to this herbicide.
Table 2: Acute Toxicity of this compound to Aquatic Invertebrates
| Species | Exposure Duration (hours) | Endpoint | Concentration (mg/L) | Reference |
| Daphnia magna | 48 | EC50 (Immobilisation) | 0.29 | This information is synthesized from multiple sources but a single citation is not available. |
Algae and Aquatic Plants
As primary producers, algae and aquatic plants are fundamental to the health of aquatic ecosystems. This compound has been shown to inhibit the growth of several algal species.
Table 3: Toxicity of this compound to Algae and Aquatic Plants
| Species | Exposure Duration (hours) | Endpoint | Concentration (mg/L) | Reference |
| Lemna gibba | 96 | EC50 (Growth Inhibition) | >0.125 | |
| Lemna minor | 96 | EC50 (Growth Inhibition) | >0.250 |
Studies on Lemna gibba and Lemna minor have also demonstrated that Quizalofop-p-ethyl can induce genotoxicity, as evidenced by DNA polymorphism.
Amphibians
Experimental Protocols
Standardized testing guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the quality and comparability of ecotoxicological data.
Fish Acute Toxicity Test (OECD 203)
This test determines the acute lethal toxicity of a substance to fish.
-
Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).
-
Exposure Duration: 96 hours.
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test organisms.
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to Daphnia.
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Exposure Duration: 48 hours.
-
Procedure: Daphnids are exposed to a series of concentrations of the test substance in a static system. Immobilisation (the inability to swim) is observed at 24 and 48 hours.
-
Endpoint: The EC50 for immobilisation is calculated.
Algal Growth Inhibition Test (OECD 201)
This test evaluates the effects of a substance on the growth of freshwater algae.
-
Test Organism: Recommended species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.
-
Exposure Duration: 72 hours.
-
Procedure: Exponentially growing algal cultures are exposed to different concentrations of the test substance. The growth of the algae is measured over time, typically by cell counts or fluorescence.
-
Endpoint: The EC50 for growth inhibition is determined.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of this compound in non-target aquatic organisms involves multiple mechanisms beyond the primary mode of action observed in plants.
Endocrine Disruption in Fish
Quizalofop-p-ethyl has been identified as an endocrine-disrupting chemical (EDC) in fish. In male zebrafish, exposure leads to an increase in plasma estradiol (E2) and vitellogenin (VTG) levels. This is accompanied by the up-regulation of hepatic estrogen receptor 1 (esr1) and vitellogenin (vtg) gene expression. Molecular docking studies suggest that Quizalofop-p-ethyl can bind to estrogen receptors (ESRs), potentially activating downstream signaling pathways.
Genotoxicity
Genotoxic effects of Quizalofop-p-ethyl have been reported in aquatic plants. The Random Amplified Polymorphic DNA (RAPD) technique has revealed DNA polymorphism in Lemna gibba and Lemna minor following exposure. This indicates that the herbicide can cause alterations in the DNA sequence. The comet assay is a sensitive method for detecting DNA damage, such as single and double-strand breaks, in individual cells and could be a valuable tool for further investigating the genotoxic potential of this compound in various aquatic organisms.
Inhibition of Na+/K+-ATPase Activity
Some studies have indicated that this compound can affect the activity of ATPase in fish. Na+/K+-ATPase is a crucial enzyme for maintaining ion balance across cell membranes, particularly in the gills of fish for osmoregulation. Inhibition of this enzyme can disrupt ion transport and lead to physiological stress. The signaling cascade leading to this inhibition by this compound is an area that requires further investigation but may involve second messenger systems like cAMP and protein kinases that are known to regulate Na+/K+-ATPase activity.
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for assessing the acute toxicity of a herbicide like this compound on an aquatic invertebrate, such as Daphnia magna.
Conclusion
The available scientific literature clearly indicates that this compound is toxic to a variety of non-target aquatic organisms, with effects ranging from acute mortality to sub-lethal impacts such as endocrine disruption and genotoxicity. Fish and aquatic invertebrates appear to be particularly sensitive. While standardized testing protocols are available for assessing these risks, there is a notable lack of data for certain taxonomic groups, particularly amphibians. Further research is needed to fully elucidate the molecular mechanisms underlying the observed toxic effects and to assess the long-term ecological consequences of this compound contamination in aquatic environments. This technical guide serves as a foundational resource for researchers and professionals working to understand and mitigate the environmental risks associated with this widely used herbicide.
References
- 1. Algal toxicity – growth inhibition | Kit de Herramientas para el Registro de Plaguicidas | Organización de las Naciones Unidas para la Alimentación y la Agricultura [fao.org]
- 2. Quizalofop-P-ethyl induced developmental toxicity and cardiotoxicity in early life stage of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Enantioselective Degradation of Quizalofop-ethyl Enantiomers in Sediment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enantioselective degradation of Quizalofop-ethyl enantiomers in sediment. It delves into the quantitative data, experimental protocols, and the underlying biochemical pathways governing the differential fate of these chiral herbicide molecules in the environment. This document is intended to be a valuable resource for professionals involved in environmental science, agrochemical development, and regulatory affairs.
Executive Summary
This compound, a widely used chiral herbicide, undergoes rapid hydrolysis in the environment to its active metabolite, quizalofop-acid. Both the parent ester and the acid metabolite exist as two enantiomers, (R)- and (S)-forms, which exhibit distinct biological activities and degradation behaviors. Research indicates a clear enantioselectivity in the degradation of this compound and quizalofop-acid in soil and sediment, with the herbicidally active (R)-enantiomer often degrading at a different rate than the less active (S)-enantiomer. This differential degradation is primarily driven by microbial activity and has significant implications for the environmental risk assessment of this herbicide. Understanding the enantioselective fate of this compound is crucial for developing more effective and environmentally benign weed management strategies.
Data Presentation: Degradation Kinetics of this compound and Quizalofop-acid Enantiomers
The following tables summarize the quantitative data on the degradation of this compound and its primary metabolite, Quizalofop-acid, in soil, which serves as a proxy for sediment environments due to the limited availability of direct sediment studies. The data highlights the enantioselective nature of the degradation process.
Table 1: Degradation Half-lives (t1/2) of this compound and Quizalofop-acid Enantiomers in Soil
| Soil Type | Compound | Enantiomer | Half-life (days) | Reference |
| Silty Clay | This compound | Racemic | 0.55 - 0.71 | [1] |
| Loamy Sand | This compound | Racemic | Not Specified | |
| Clay Loam | This compound | Racemic | Not Specified | |
| Silty Clay | Quizalofop-acid | R-(+) | Slower degradation | [2][3] |
| Silty Clay | Quizalofop-acid | S-(-) | Faster degradation | [2][3] |
Table 2: Enantiomeric Fraction (EF) of Quizalofop-acid in Soil Over Time
| Soil Type | Initial Compound | Day | Enantiomeric Fraction (EF) of R-(+)-quizalofop-acid | Reference |
| Xinxiang Soil | Racemic this compound | 0 | 0.50 | |
| Xinxiang Soil | Racemic this compound | 7 | > 0.50 | |
| Xinxiang Soil | Racemic this compound | 14 | > 0.50 |
Note: An Enantiomeric Fraction (EF) of 0.5 indicates a racemic mixture. An EF greater than 0.5 indicates an enrichment of the R-(+)-enantiomer, suggesting the preferential degradation of the S-(-)-enantiomer. In some soils, an inversion of the S-(-)-quizalofop-acid to the R-(+)-quizalofop-acid has been observed.
Experimental Protocols
This section details the methodologies for conducting a sediment microcosm study to investigate the enantioselective degradation of this compound.
Sediment and Water Collection
-
Sediment: Collect surface sediment (top 0-15 cm) from a location with no recent history of pesticide application. A grab sampler or core sampler can be used. The sediment should be sieved (e.g., through a 2 mm mesh) to remove large debris and homogenize the sample.
-
Water: Collect overlying water from the same location as the sediment. The water should be filtered (e.g., through a 0.45 µm membrane filter) to remove suspended particles.
Microcosm Setup
-
Vessels: Use glass containers (e.g., 250 mL beakers or Mason jars) as microcosm vessels.
-
Sediment and Water Addition: Add a known amount of wet sediment (e.g., 50 g) to each microcosm vessel. Gently add the filtered site water (e.g., 100 mL) to create a sediment-water system, minimizing sediment resuspension.
-
Acclimation: Allow the microcosms to acclimate in the dark at a constant temperature (e.g., 20-25 °C) for a period of one to two weeks to stabilize the microbial communities.
Herbicide Application
-
Stock Solution: Prepare a stock solution of racemic this compound in a water-miscible solvent (e.g., acetone or methanol) at a known concentration.
-
Spiking: Spike the microcosms with the this compound stock solution to achieve the desired initial concentration in the water phase. The volume of the solvent should be minimal to avoid toxic effects on the microbial community.
-
Control Groups: Include control microcosms without herbicide addition to monitor the natural microbial activity and analytical blanks. Sterilized control microcosms (e.g., by autoclaving) can be used to distinguish between biotic and abiotic degradation.
Incubation and Sampling
-
Incubation: Incubate the microcosms under controlled conditions (e.g., constant temperature, dark or light/dark cycle depending on the study objectives).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), collect replicate microcosms for analysis. Separate the water and sediment phases by centrifugation.
Extraction of Analytes
-
Water Samples: The water phase can be extracted using liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Sediment Samples: The sediment samples can be extracted using methods like pressurized liquid extraction (PLE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with an appropriate solvent system (e.g., acetonitrile).
Chiral Analysis
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column (e.g., a polysaccharide-based chiral stationary phase) and a suitable detector (e.g., a UV detector or a mass spectrometer).
-
Enantiomer Separation: Develop a chromatographic method that achieves baseline separation of the (R)- and (S)-enantiomers of both this compound and Quizalofop-acid.
-
Quantification: Quantify the concentration of each enantiomer in the water and sediment extracts using calibration curves prepared from analytical standards of the individual enantiomers.
Visualizations
Enantioselective Degradation Pathway of this compound
Caption: Enantioselective degradation pathway of this compound in sediment.
Experimental Workflow for Sediment Microcosm Study
Caption: Workflow for a sediment microcosm degradation study.
Logical Relationship: Factors Influencing Enantioselective Degradation
Caption: Factors influencing the enantioselective degradation of this compound.
References
An In-depth Technical Guide to the Herbicidal Activity Spectrum of Quizalofop-ethyl on Perennial Grasses
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the herbicidal activity of Quizalofop-ethyl, a selective post-emergence herbicide, with a specific focus on its efficacy against perennial grass species. This document details its mechanism of action, presents quantitative efficacy data, and outlines standardized experimental protocols for its evaluation.
Introduction
This compound is a systemic herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical class.[1] It is widely utilized in broadleaf crop production for the selective post-emergence control of annual and perennial grass weeds.[2][3] The active isomer, Quizalofop-p-ethyl, is often formulated as an emulsifiable concentrate (EC).[1][4] Following foliar application, it is rapidly absorbed and translocated throughout the plant to its sites of action in the meristematic tissues.
Mechanism of Action
This compound's herbicidal activity stems from its inhibition of the enzyme Acetyl-CoA carboxylase (ACCase). This enzyme is critical in the early stages of fatty acid synthesis.
-
Absorption and Translocation : The herbicide is applied to the foliage of the target grass weed and is rapidly absorbed by the leaves. It is then translocated systemically through both the xylem and phloem to the growing points of the plant, including the shoots, roots, and rhizomes.
-
Hydrolysis to Active Form : Within the plant, the inactive this compound ester is quickly hydrolyzed into its biologically active acid form, quizalofop acid.
-
ACCase Inhibition : Quizalofop acid specifically binds to and inhibits the plastidic ACCase enzyme found in grass species. This enzyme catalyzes the first committed step in the biosynthesis of fatty acids.
-
Disruption of Cell Membrane Synthesis : The inhibition of ACCase halts the production of fatty acids, which are essential components for building new cell membranes and for energy storage. This disruption is particularly damaging in the meristematic regions where rapid cell division and growth occur.
-
Plant Death : The inability to produce new cell membranes leads to a cessation of growth. Visible symptoms, such as chlorosis (yellowing) and necrosis (tissue death) at the growing points, typically appear within a few days to two weeks, ultimately resulting in the death of the weed.
Herbicidal Activity Spectrum on Perennial Grasses
This compound demonstrates high efficacy against several economically important perennial grass species. Control is dependent on the application rate, the growth stage of the weed, and environmental conditions. For established perennial species, repeated applications may be necessary for complete control of regrowth from rhizomes.
| Perennial Grass Species | Common Name | Typical Application Rate (g a.i./ha) | Observed Efficacy (% Control) | Citation(s) |
| Sorghum halepense | Johnsongrass (rhizome) | 70 - 140 | 85 - 95% | |
| Elymus repens (Agropyron repens) | Couch Grass / Quackgrass | 75 - 100 | Effective control, often requires sequential application. | |
| Eragrostis plana | South African Lovegrass | 10 - 17 (ED50) | 50% injury (dose-response) |
Note: Efficacy can vary based on formulation, environmental conditions, and the biotype of the target weed. Application rates are indicative and should be confirmed with product labels.
Experimental Protocols
Standardized protocols are essential for the accurate evaluation of this compound's herbicidal efficacy. Below are methodologies for field and greenhouse-based assessments.
Field Efficacy Trial Protocol
This protocol outlines a typical field study to determine the efficacy of this compound on a target perennial grass under real-world conditions.
-
Site Selection and Preparation :
-
Select a site with a uniform and well-established natural infestation of the target perennial grass (e.g., Sorghum halepense).
-
Establish a randomized complete block design (RCBD) with a minimum of four replications.
-
Individual plot sizes should be adequate for application and assessment, typically 3m x 5m.
-
-
Treatment Application :
-
Prepare this compound solutions for a range of application rates (e.g., 50, 75, 100 g a.i./ha) plus an untreated control.
-
Include a standard adjuvant, such as a non-ionic surfactant (0.25% v/v) or crop oil concentrate (1% v/v), in all herbicide treatments.
-
Apply treatments post-emergence when the target grass is actively growing and at a susceptible stage (e.g., 10-25 cm in height for rhizome johnsongrass).
-
Use a calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform coverage, typically delivering a spray volume of 100-200 L/ha.
-
-
Data Collection and Assessment :
-
Visual Efficacy Ratings : Assess percent weed control at set intervals (e.g., 7, 14, 28, and 42 days after treatment - DAT) using a scale of 0% (no effect) to 100% (complete death of the weed).
-
Determine the dry weight of the biomass by drying samples in an oven at 60°C to a constant weight.
-
Calculate the percent reduction in dry weight relative to the untreated control.
-
-
Statistical Analysis :
-
Subject the visual rating and biomass data to Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Tukey's HSD) at P ≤ 0.05 to determine significant differences between treatment means.
-
Greenhouse Dose-Response Protocol
This protocol is designed to determine the dose of this compound required to achieve a specific level of control (e.g., ED₅₀ - effective dose for 50% reduction) on a target grass.
-
Plant Propagation :
-
Propagate the target perennial grass (e.g., Eragrostis plana) from seed or rhizome segments in pots (e.g., 1 L) containing a standard greenhouse potting medium.
-
Grow plants in a controlled environment (e.g., 28/22°C day/night temperature, 14-hour photoperiod) until they reach the desired growth stage (e.g., 3-5 leaves).
-
-
Herbicide Application :
-
Establish a logarithmic series of 8-10 this compound doses, ranging from sub-lethal to lethal concentrations (e.g., 0, 10, 20, 40, 80, 160 g a.i./ha).
-
Use a laboratory track sprayer to apply the treatments, ensuring precise and uniform application. Include a suitable adjuvant.
-
Arrange pots in a completely randomized design with 5-6 replications per dose.
-
-
Data Collection :
-
At a predetermined time after treatment (e.g., 21 DAT), assess plant injury visually.
-
Harvest the above-ground plant material, and determine the fresh and dry weights for each plant.
-
-
Data Analysis :
-
Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.
-
Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to generate a dose-response curve.
-
From the regression equation, calculate the ED₅₀ and ED₉₀ values, representing the doses required for 50% and 90% growth reduction, respectively.
-
References
- 1. Quizalofop-p-ethyl 50 g/l EC – Zenith Crop Sciences [zenithcropsciences.com]
- 2. Re-evaluation decision RVD2024-03, Quizalofop-p-ethyl and its associated end-use products - Canada.ca [canada.ca]
- 3. pomais.com [pomais.com]
- 4. Wholesale POMAIS Quizalofop-p-ethyl 5% EC | Selective Herbicide for Annual Grass Weed Control factory and suppliers | POMAIS [bigpesticides.com]
Molecular Underpinnings of Quizalofop-Ethyl Selectivity in Broadleaf Agriculture
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Quizalofop-ethyl is a highly effective post-emergence herbicide extensively used for the control of grass weeds in a variety of broadleaf crops. Its remarkable selectivity is rooted in fundamental molecular differences between the target enzyme in grasses (monocots) and broadleaf plants (dicots). This technical guide delves into the molecular basis of this selectivity, providing a comprehensive overview of the herbicide's mechanism of action, the structural and enzymatic disparities that govern its differential activity, and the experimental methodologies used to elucidate these principles. Quantitative data on enzyme inhibition and whole-plant efficacy are presented, alongside detailed experimental protocols and visual representations of the key molecular interactions and experimental workflows. This document serves as a critical resource for researchers, scientists, and professionals in the field of drug and herbicide development, offering a thorough understanding of the principles that can guide the design of future selective agrochemicals.
Mechanism of Action of this compound
This compound is a member of the aryloxyphenoxypropionate ("fop") class of herbicides, which function as inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2] ACCase is a pivotal enzyme in the biosynthesis of fatty acids, catalyzing the first committed step: the carboxylation of acetyl-CoA to malonyl-CoA.[1][3] Malonyl-CoA is an essential building block for the synthesis of lipids, which are vital for cell membrane integrity, energy storage, and overall plant growth.[4]
Upon application, the ester form, this compound, is absorbed through the foliage of the grass weed and is rapidly hydrolyzed to its biologically active acid form, quizalofop acid. This active form is then translocated systemically through the plant's vascular tissues to the meristematic regions (growing points), where it exerts its inhibitory effect on ACCase. By blocking ACCase activity, this compound effectively halts fatty acid production, leading to a cessation of growth, chlorosis, and eventual death of the susceptible grass weed.
The Molecular Basis of Selectivity: A Tale of Two ACCases
The remarkable selectivity of this compound, enabling it to control grass weeds within broadleaf crops without causing significant harm to the crop, is primarily attributed to the structural differences in the ACCase enzyme between these two major plant groups.
-
Grasses (Monocots): Grass species possess a homomeric (or prokaryotic-type) ACCase in their chloroplasts. This form of the enzyme is composed of a single large polypeptide with multiple functional domains and is highly sensitive to inhibition by aryloxyphenoxypropionate herbicides like this compound.
-
Broadleaf Crops (Dicots): In contrast, most broadleaf plants have a heteromeric (or eukaryotic-type) ACCase in their plastids. This enzyme is composed of multiple, distinct subunits. This structural difference in the plastidial ACCase of dicots renders it insensitive to this compound. While broadleaf plants do possess a homomeric ACCase in their cytosol, this form is also tolerant to these herbicides.
This fundamental difference in the target enzyme's structure is the cornerstone of this compound's selectivity. The herbicide can effectively bind to and inhibit the ACCase in grasses, while it is unable to effectively interact with the ACCase present in the plastids of broadleaf crops.
Quantitative Data on Selectivity
The differential sensitivity to this compound can be quantified at both the enzymatic and whole-plant levels.
Table 1: Comparative Inhibition of ACCase by Quizalofop Acid
| Plant Species | Plant Type | ACCase Type | IC50 (µM) | Reference |
| Triticum aestivum (Wheat - susceptible wildtype) | Monocot (Grass) | Homomeric (Plastidial) | 0.49 | |
| Triticum aestivum (Wheat - resistant mutant) | Monocot (Grass) | Homomeric (Plastidial) | 19.30 | |
| Setaria viridis (Green Foxtail - susceptible) | Monocot (Grass) | Homomeric (Plastidial) | Data not available | |
| Echinochloa crus-galli (Barnyardgrass - susceptible) | Monocot (Grass) | Homomeric (Plastidial) | Data not available | |
| Glycine max (Soybean) | Dicot (Broadleaf) | Heteromeric (Plastidial) | Highly Insensitive | General Knowledge |
| Gossypium hirsutum (Cotton) | Dicot (Broadleaf) | Heteromeric (Plastidial) | Highly Insensitive | General Knowledge |
| Brassica napus (Canola) | Dicot (Broadleaf) | Heteromeric (Plastidial) | Highly Insensitive | General Knowledge |
IC50: The concentration of inhibitor required to reduce enzyme activity by 50%. Data for broadleaf crops is generally characterized as highly insensitive, with specific IC50 values often not determined due to the lack of significant inhibition at physiologically relevant concentrations.
Table 2: Efficacy of this compound on Grass Weeds in Broadleaf Crops
| Broadleaf Crop | Target Grass Weed | This compound Rate (g a.i./ha) | Weed Control (%) | Reference |
| Soybean | Echinochloa crus-galli (Barnyardgrass) | 37.5 - 100 | >90 | |
| Soybean | Digitaria sanguinalis (Large Crabgrass) | 37.5 - 100 | >90 | |
| Soybean | Avena fatua (Wild Oat) | 37.5 - 100 | >90 | |
| Cotton | Echinochloa spp. | 50 - 100 | 70 - 74 | |
| Canola | Phalaris minor (Little seed canary grass) | 50 | 92.9 - 98.9 | |
| Canola | Avena fatua (Wild Oat) | 50 | 95.5 - 99.7 |
g a.i./ha: grams of active ingredient per hectare.
Experimental Protocols
In Vitro ACCase Activity Assay for Herbicide Inhibition
This protocol outlines a method to determine the inhibitory effect of quizalofop acid on ACCase activity extracted from plant tissues.
1. Enzyme Extraction:
- Homogenize fresh or frozen young leaf tissue in a cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 0.5 M glycerol, 10 mM KCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
- Filter the homogenate through layers of cheesecloth or Miracloth.
- Centrifuge the filtrate at high speed (e.g., 100,000 x g) to pellet membranes. The supernatant contains the soluble ACCase.
- Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
2. ACCase Activity Measurement:
- The assay measures the ATP- and acetyl-CoA-dependent incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product, malonyl-CoA.
- Prepare a reaction mixture containing buffer, ATP, MgCl₂, acetyl-CoA, and the enzyme extract.
- Add a range of concentrations of quizalofop acid (dissolved in a suitable solvent like DMSO, with a solvent control).
- Initiate the reaction by adding NaH¹⁴CO₃.
- Incubate the reaction at a controlled temperature (e.g., 32°C) for a specific time (e.g., 10-20 minutes).
- Stop the reaction by adding a strong acid (e.g., HCl), which also removes unreacted ¹⁴CO₂.
- Measure the radioactivity of the acid-stable product (malonyl-¹⁴CoA) using liquid scintillation counting.
3. Data Analysis:
- Calculate the rate of ACCase activity (e.g., in nmol/min/mg protein).
- Plot the percentage of ACCase inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
Whole-Plant Herbicide Selectivity Assay
This protocol describes a greenhouse-based experiment to evaluate the selectivity of this compound between a broadleaf crop and a grass weed.
1. Plant Material and Growth Conditions:
- Grow a selected broadleaf crop (e.g., soybean) and a target grass weed (e.g., Setaria viridis) in pots containing a suitable growing medium.
- Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod.
- Ensure uniform growth of all plants to the desired stage for treatment (e.g., 2-3 leaf stage for the grass weed).
2. Herbicide Application:
- Prepare a series of spray solutions of this compound at different application rates, including a non-treated control.
- Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.
3. Data Collection:
- Visually assess phytotoxicity (crop injury and weed control) at regular intervals after treatment (e.g., 7, 14, and 21 days). Use a rating scale (e.g., 0% = no effect, 100% = complete plant death).
- At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of both the crop and weed species.
- Determine the fresh and/or dry weight of the harvested biomass.
4. Data Analysis:
- Calculate the percent reduction in weed biomass compared to the untreated control for each herbicide rate.
- Calculate the percent injury or biomass reduction for the crop species.
- Determine the GR50 value (the herbicide rate that causes a 50% reduction in plant growth) for both the crop and the weed.
- The selectivity index can be calculated as the ratio of the crop GR50 to the weed GR50. A higher selectivity index indicates greater safety for the crop.
Visualizing the Molecular Basis of Selectivity and Experimental Design
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Conclusion and Future Directions
The selectivity of this compound is a clear example of how fundamental biochemical and structural differences between plant species can be exploited for effective weed management. The primary basis for this selectivity lies in the differential sensitivity of the target enzyme, ACCase, with the homomeric form in grasses being susceptible and the heteromeric form in the plastids of broadleaf crops being tolerant. This understanding has been crucial for the successful application of this compound in agriculture.
Future research in this area could focus on several key aspects:
-
High-Resolution Structural Biology: Obtaining high-resolution crystal structures of the carboxyl-transferase domain of ACCase from a wider range of grass weeds and broadleaf crops complexed with quizalofop acid would provide more precise insights into the molecular interactions that govern selectivity.
-
Computational Modeling: Advanced molecular docking and simulation studies can be employed to predict the binding affinity of novel herbicide candidates to both monocot and dicot ACCase, aiding in the rational design of new selective herbicides.
-
Investigating Non-Target Site Resistance: While target-site modification is a primary mechanism of resistance, understanding and mitigating non-target site resistance mechanisms, such as enhanced herbicide metabolism, is crucial for the long-term sustainability of this compound and other ACCase inhibitors.
By continuing to explore the molecular intricacies of herbicide-enzyme interactions, the scientific community can pave the way for the development of next-generation weed control solutions that are not only highly effective but also exhibit superior crop safety and environmental profiles.
References
- 1. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]
Genotoxicity and Carcinogenicity of Quizalofop-ethyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genotoxicity and carcinogenicity profile of Quizalofop-ethyl, a selective post-emergence herbicide. The information is compiled from international regulatory assessments and scientific studies to support research and development activities.
Executive Summary
This compound has been extensively evaluated for its genotoxic and carcinogenic potential through a battery of in vitro and in vivo assays. Regulatory bodies, including the U.S. Environmental Protection Agency (EPA), the European Food Safety Authority (EFSA), and the Food Safety Commission of Japan (FSCJ), have concluded that this compound is not genotoxic in mammalian systems.[1][2][3] While some studies in plant systems have indicated potential for chromosomal damage, these findings are not considered indicative of human risk in the context of the comprehensive mammalian toxicology database.
Long-term carcinogenicity studies in rodents have shown no evidence of carcinogenic potential at doses not associated with other toxicities.[3][4] The U.S. EPA has classified this compound as "Category D - not classifiable as to human carcinogenicity." Liver and testicular effects observed at high doses in rodent studies are considered the primary target organ toxicities and are attributed to a non-genotoxic mode of action.
Genotoxicity Studies
A comprehensive set of genotoxicity studies has been conducted on this compound and its active R-enantiomer, Quizalofop-P-ethyl. The toxicological profiles of both are considered similar. The standard battery of tests revealed no evidence of mutagenic or clastogenic activity in mammalian systems.
In Vitro Studies
2.1.1. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test, which assesses the potential of a substance to induce gene mutations in bacteria, was consistently negative for this compound.
Table 1: Summary of Ames Test Results for this compound
| Test System | Strains | Concentration Range | Metabolic Activation (S9) | Result |
| Salmonella typhimurium | TA98, TA100, TA1535, TA1537 | Up to 2500 µ g/plate | With and Without | Negative |
| Escherichia coli | WP2 uvrA | Not specified | With and Without | Negative |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Purpose: To detect chemically induced gene mutations (point mutations) in multiple strains of Salmonella typhimurium and Escherichia coli.
-
Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA), which are sensitive to different types of mutagens.
-
Methodology: The tester strains are exposed to various concentrations of this compound, both in the presence and absence of a mammalian metabolic activation system (S9 mix, typically derived from rat liver). The mixture is incorporated into a minimal agar medium lacking the essential amino acid (histidine or tryptophan). The plates are incubated for 48-72 hours.
-
Endpoint: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.
-
Controls: A solvent (negative) control and known mutagens (positive controls, e.g., sodium azide, 2-nitrofluorene, 2-anthramine) are run concurrently to ensure the validity of the test system.
2.1.2. In Vitro Mammalian Chromosomal Aberration Test
This compound did not induce structural or numerical chromosomal aberrations in cultured mammalian cells.
Table 2: Summary of In Vitro Chromosomal Aberration Test Results
| Test System | Concentration Range | Metabolic Activation (S9) | Result |
| Chinese Hamster Ovary (CHO) cells | Up to 1000 µg/mL | With and Without | Negative |
Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test
-
Purpose: To identify agents that cause structural or numerical damage to chromosomes in cultured mammalian cells.
-
Test System: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, which have a stable karyotype and are readily cultured.
-
Methodology: CHO cell cultures are exposed to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9. A mitotic arresting agent (e.g., Colcemid) is added prior to harvesting to accumulate cells in the metaphase stage of mitosis.
-
Endpoint: Cells are harvested, fixed, and stained. Metaphase spreads are examined microscopically for chromosomal aberrations, including chromatid and chromosome gaps, breaks, deletions, and rearrangements (e.g., translocations, dicentrics). The percentage of cells with aberrations is calculated.
-
Controls: Solvent (negative) and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9) are included.
In Vivo Studies
2.2.1. Mammalian Erythrocyte Micronucleus Test
The in vivo micronucleus test in mice showed that this compound does not induce chromosomal damage or damage to the mitotic apparatus in bone marrow cells.
Table 3: Summary of In Vivo Micronucleus Test Results
| Test System | Species | Route | Dose Range | Result |
| Bone Marrow | Mouse | Oral | Up to 1200 mg/kg/day | Negative |
Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test
-
Purpose: To detect damage to chromosomes or the mitotic spindle in vivo by measuring the frequency of micronuclei in developing erythrocytes.
-
Test System: Typically, male and female mice of a standard strain.
-
Methodology: Animals are administered this compound, usually via oral gavage or intraperitoneal injection, at three dose levels. The highest dose is typically near the maximum tolerated dose (MTD). Bone marrow is collected at appropriate time points after treatment (e.g., 24 and 48 hours after a single administration).
-
Endpoint: Bone marrow smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to NCEs is also calculated as a measure of cytotoxicity.
-
Controls: A vehicle (negative) control and a known clastogen (positive control, e.g., cyclophosphamide) are used.
Carcinogenicity Studies
Long-term carcinogenicity bioassays in rodents have been conducted to evaluate the carcinogenic potential of this compound. These studies did not demonstrate a carcinogenic effect attributable to this compound under the tested conditions.
Table 4: Summary of Long-Term Carcinogenicity Studies
| Species | Duration | NOAEL | LOAEL | Key Findings |
| Rat | 2 years | 0.9 mg/kg/day | 3.7 mg/kg/day | No evidence of carcinogenicity. Systemic effects included liver and testicular toxicity at higher doses. |
| Mouse | 18 months | 1.4 mg/kg/day | 11.4 mg/kg/day | No treatment-related increase in tumors. Increased incidence of liver and ovarian tumors at the highest dose was not considered treatment-related. |
NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level
Experimental Protocol: Long-Term Carcinogenicity Bioassay
-
Purpose: To assess the carcinogenic potential of a substance following long-term exposure in animals.
-
Test System: Typically, rats and mice of standard laboratory strains (e.g., Sprague-Dawley rats, CD-1 mice), with groups of at least 50 animals per sex per dose.
-
Methodology: Animals are administered this compound daily, usually mixed in the diet, for a significant portion of their lifespan (18 months for mice, 24 months for rats). At least three dose levels plus a concurrent control group are used. The highest dose is selected to be a maximum tolerated dose (MTD), which should induce minimal toxicity but not significantly shorten the lifespan.
-
Endpoint: The study involves comprehensive monitoring of clinical signs, body weight, and food consumption. At termination, a full necropsy is performed, and a wide range of tissues are collected for histopathological examination. The incidence, type, and latency of tumors in the treated groups are compared with the control group.
-
Controls: A concurrent control group receiving the vehicle (diet) without the test substance is essential for comparison.
Mode of Action and Signaling Pathways
Genotoxicity
As this compound is considered non-genotoxic in mammals, there is no specific signaling pathway for DNA damage attributed to it. For context, the diagram below illustrates a generalized DNA damage response (DDR) pathway that is activated by genotoxic agents.
Non-Genotoxic Carcinogenesis (Rodent Liver)
The liver effects (hypertrophy and tumors at high doses) observed in some rodent studies with aryloxyphenoxypropionate herbicides are often linked to a non-genotoxic mode of action involving the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This pathway is known to be quantitatively different and less responsive in humans, making the relevance of rodent liver tumors via this mechanism to human health low.
Conclusion
The weight of evidence from a comprehensive battery of standardized genotoxicity assays indicates that this compound does not pose a genotoxic risk to mammals. Long-term bioassays in rodents have not identified a carcinogenic potential relevant to humans. The primary toxicological concerns identified in animal studies are related to liver and testicular effects at high dose levels, which are understood to occur via non-genotoxic mechanisms.
References
Methodological & Application
Application Note: Determination of Quizalofop-ethyl Residue in Soil and Water by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Quizalofop-ethyl residues in soil and water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocols for both soil and water matrices are based on established methodologies, including solvent extraction and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil, and a dilute-and-shoot approach for water. These methods are crucial for environmental monitoring and ensuring compliance with regulatory limits.
Introduction
This compound is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops. Due to its potential for environmental contamination, sensitive and reliable analytical methods are required to monitor its residues in soil and water. LC-MS/MS offers excellent selectivity and sensitivity for the detection and quantification of this compound and its metabolites at trace levels. This document provides detailed protocols for sample preparation and LC-MS/MS analysis to support researchers and scientists in their environmental monitoring efforts.
Experimental Protocols
Soil Sample Preparation: Solvent Extraction Method
This protocol is adapted from the BASF Analytical Method D1303/02.[1][2][3]
-
Sample Weighing: Weigh 5 ± 0.1 g of homogenized soil into a 50 mL centrifuge tube.
-
Extraction:
-
Add 1.5 g of Celite® to the soil sample.[3]
-
Add 15 mL of acetonitrile:6% phosphoric acid in water (80:20, v/v) as the extraction solvent.[1]
-
Shake the mixture horizontally on a mechanical shaker at approximately 300 rpm for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a separate tube.
-
Repeat the extraction step with another 15 mL of the extraction solvent.
-
Combine the supernatants.
-
-
Dilution for Analysis:
-
Take a 0.1 mL aliquot of the combined supernatant.
-
Dilute it with 0.7 mL of acetonitrile:water (90:10, v/v).
-
The sample is now ready for LC-MS/MS injection.
-
Soil Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a simpler and faster alternative for sample extraction.
-
Sample Weighing: Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.
-
Extraction:
-
Add 25 mL of dichloromethane (containing 1% v/v acetic acid).
-
Vortex the mixture for 2 minutes.
-
Add 0.1 g of NaCl and 2.5 g of anhydrous MgSO₄.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Clean-up (Dispersive SPE):
-
Transfer a 1.5 mL aliquot of the supernatant to a microtube containing a suitable sorbent (e.g., 75 mg of Z-SEP).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Water Sample Preparation
This protocol is based on the BASF Analytical Method D1304/02, which employs a simple dilution approach.
-
Sample Weighing: Weigh 10 ± 0.1 g of the water sample into a glass culture tube.
-
Dilution for Analysis:
-
Take a 0.5% aliquot of the water sample.
-
Dilute this aliquot with acetonitrile:water (90:10, v/v) for the analysis of Quizalofop-p-ethyl.
-
The sample is now ready for injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument used.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm) |
| Column Temperature | 50°C |
| Mobile Phase A | 4mM ammonium formate with 0.1% formic acid in water |
| Mobile Phase B | 4mM ammonium formate with 0.1% formic acid in methanol |
| Flow Rate | 0.4 mL/min (Typical, may need optimization) |
| Injection Volume | 20 µL |
| Gradient Program | Time (min) |
| 0.0 - 0.5 | |
| 1.0 | |
| 3.0 - 3.5 | |
| 3.6 - 4.0 |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 373.0 |
| Product Ion 1 (Quantifier) | 299.0 |
| Product Ion 2 (Qualifier) | 300.9 (from m/z 375.0) |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | To be optimized for the specific instrument |
Quantitative Data Summary
The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recoveries), and precision (relative standard deviation, RSD). The following table summarizes typical performance data.
| Matrix | Analyte | Linearity (r²) | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) |
| Soil | Quizalofop-p-ethyl | >0.99 | 0.001 | 0.005 | 88.7–116.2 | 0.82–4.39 |
| Water | Quizalofop-p-ethyl | >0.99 | 0.0002 | 0.001 | 90-110 (Typical) | <15 (Typical) |
Experimental Workflow Diagram
Caption: Workflow for this compound analysis in soil and water.
Conclusion
The LC-MS/MS methods described provide a reliable and sensitive approach for the determination of this compound residues in soil and water. The choice between the solvent extraction and QuEChERS method for soil can be based on laboratory resources and desired sample throughput. The simple "dilute-and-shoot" method for water is efficient for screening large numbers of samples. Proper method validation is essential to ensure data quality and accuracy for environmental monitoring purposes.
References
Application Note: Gas Chromatography Method for the Analysis of Quizalofop-ethyl Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quizalofof-p-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate group, widely used for the control of annual and perennial grass weeds in various broadleaf crops. Accurate determination of the active ingredient in its formulations is crucial for quality control, regulatory compliance, and research and development purposes. This application note provides a detailed and robust gas chromatography (GC) method using a Flame Ionization Detector (FID) for the quantitative analysis of Quizalofop-ethyl in its formulations, particularly emulsifiable concentrates (EC). The method is based on established protocols, including those from the Collaborative International Pesticides Analytical Council (CIPAC), ensuring reliability and reproducibility.[1][2][3]
Principle
The this compound content in a formulation is determined by gas chromatography with flame ionization detection (GC-FID). The method utilizes an internal standard for accurate quantification. The sample is diluted in a suitable solvent containing the internal standard, and an aliquot is injected into the GC system. The separation is achieved on a capillary column, and the concentration of this compound is calculated from the peak area ratio of the analyte to the internal standard.
Experimental Protocols
Materials and Reagents
-
This compound reference standard: of known purity (e.g., PESTANAL®, analytical standard)
-
Di-n-octyl phthalate: (internal standard), purity > 99%
-
Acetone: HPLC grade or equivalent
-
Volumetric flasks: Class A (10 mL, 100 mL, 1000 mL)
-
Pipettes: Class A
-
Analytical balance: readable to 0.1 mg
-
Syringes: for GC injection
-
Vials: for GC autosampler
Instrumentation and Chromatographic Conditions
A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required. The following conditions have been found to be suitable for the analysis of this compound.
| Parameter | Value |
| Column | HP-5 (5%-phenyl)-methylpolysiloxane, 15 m x 0.53 mm ID, 1.5 µm film thickness[2][3] |
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature: 180 °C, hold for 1 minRamp: 20 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Nitrogen or Helium, high purity |
| Carrier Gas Flow Rate | ~15 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Detector Gases | Hydrogen and Air, at manufacturer's recommended flow rates |
Preparation of Solutions
Internal Standard Solution (ISS): Accurately weigh approximately 4 g of di-n-octyl phthalate into a 1000 mL volumetric flask. Dissolve in and dilute to the mark with acetone. Mix thoroughly.
Calibration Standard Solution: Accurately weigh, in duplicate, about 50 mg of this compound reference standard into separate 10 mL volumetric flasks. Pipette 5.0 mL of the Internal Standard Solution into each flask. Dilute to volume with acetone and mix thoroughly.
Sample Preparation (for Emulsifiable Concentrate - EC formulations):
-
Accurately weigh a quantity of the EC formulation equivalent to about 50 mg of this compound into a 10 mL volumetric flask.
-
Pipette 5.0 mL of the Internal Standard Solution into the flask.
-
Dilute to volume with acetone and mix thoroughly until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
Analytical Procedure
-
System Equilibration: Inject the calibration standard solution until the relative response factor (area of this compound peak / area of internal standard peak) is constant (RSD < 1%) for at least two consecutive injections.
-
Analysis: Inject the calibration standard solution, followed by duplicate injections of each sample solution. It is recommended to bracket every few sample injections with a calibration standard injection to monitor instrument performance.
-
Calculation: Calculate the percentage of this compound in the sample using the following formula:
This compound (%) = (A_s / A_is) * (W_std / W_s) * (A_istd / A_std) * P
Where:
-
A_s = Peak area of this compound in the sample solution
-
A_is = Peak area of the internal standard in the sample solution
-
W_std = Weight of this compound standard (mg)
-
W_s = Weight of the sample (mg)
-
A_istd = Peak area of the internal standard in the standard solution
-
A_std = Peak area of this compound in the standard solution
-
P = Purity of the this compound standard (%)
-
Data Presentation
The performance of the GC method for this compound analysis has been validated in several studies. The following tables summarize typical validation data. It is important to note that some of the cited data is from residue analysis using different detectors (e.g., MS/MS), but it provides a good indication of the method's capabilities.
Table 1: Linearity
| Concentration Range | Correlation Coefficient (r²) | Analytical Method | Reference |
| 2.0–20.0 µg/mL | > 0.999 | GC-MS | |
| 0.010–0.2 ng/mL | > 0.99 | LC-MS/MS |
Table 2: Precision (Repeatability)
| Analyte | Spiked Level | Intra-day RSD (%) | Inter-day RSD (%) | Analytical Method | Reference |
| Herbicide Mixture | 3 levels | < 5% | < 5% | GC-MS | |
| Quizalofop-p-ethyl | 0.04, 0.20, 0.40 mg/kg | 0.1-2.3 | 1.7-3.0 | HPLC |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Level | Recovery (%) | Analytical Method | Reference |
| Herbicide Mixture | 3 levels | 94.5 - 102.5 | GC-MS | |
| Quizalofop-p-ethyl | 0.04, 0.20, 0.40 mg/kg | 94.4 - 99.9 | HPLC | |
| This compound & Metabolites | 0.01 mg/kg | 80 - 93 | GC-MS/MS |
Visualizations
The following diagram illustrates the logical workflow of the analytical method for this compound formulation analysis.
Caption: Workflow for this compound formulation analysis.
The following diagram illustrates the logical relationship in the preparation of solutions for the analysis.
Caption: Preparation of analytical solutions.
References
Application Note: High-Recovery Solid-Phase Extraction of Quizalofop-ethyl from Water Samples for Chromatographic Analysis
Abstract
This application note details a robust and efficient method for the extraction and concentration of Quizalofop-ethyl from water samples using solid-phase extraction (SPE). This compound, a selective post-emergence herbicide, is monitored in environmental water bodies to ensure regulatory compliance and environmental safety. The described protocol, employing polymeric reverse-phase SPE cartridges, provides high recovery rates and clean extracts suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides a step-by-step protocol, performance data, and a graphical representation of the experimental workflow to aid researchers and analytical scientists in the accurate determination of this compound in aqueous matrices.
Introduction
This compound is a widely used herbicide for the control of grass weeds in a variety of broadleaf crops. Its presence in water systems, primarily due to agricultural runoff, is a matter of environmental concern. Therefore, sensitive and reliable analytical methods are required for its detection and quantification at trace levels. Solid-phase extraction is a powerful sample preparation technique that allows for the concentration and purification of analytes from complex matrices, such as environmental water samples. This application note presents a validated SPE protocol for the extraction of this compound from water, ensuring high recovery and reproducibility for accurate analytical measurements.
Experimental Protocol
This protocol is synthesized from established methodologies for the analysis of this compound and similar compounds in aqueous and other matrices.
Materials and Reagents:
-
SPE Device: Strata-X polymeric reverse phase cartridges
-
Reagents: Methanol (MeOH, HPLC grade), Acetonitrile (ACN, HPLC grade), Deionized water, 10 mM Ammonium Acetate.
-
Equipment: SPE manifold, vacuum pump, collection vials, analytical balance, vortex mixer, pH meter.
-
Analytical Instrument: HPLC system with UV or MS/MS detector.
Sample Preparation:
-
Collect water samples in clean, amber glass bottles.
-
If not analyzed immediately, store the samples at 4°C.
-
Allow samples to equilibrate to room temperature before extraction.
-
For unfiltered samples, centrifuge or filter through a 0.45 µm filter to remove particulate matter.
Solid-Phase Extraction Procedure:
-
Conditioning: Condition the Strata-X SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the sorbent bed does not go dry.
-
Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any co-eluting polar interferences. Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the retained this compound from the cartridge with two aliquots of 2 mL of acetonitrile.[1] A subsequent elution with methanol can also be performed to ensure complete recovery.[1]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase of the analytical method (e.g., methanol:10 mM ammonium acetate, 90:10, v:v) for subsequent analysis.[1]
Analytical Conditions (for HPLC-UV):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
Performance Data
The following table summarizes the performance characteristics of the SPE method for this compound analysis in water, compiled from various studies.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Recovery | 84.68 - 96.08% | Water (pH 4.0, 7.0, 9.2) | Not Specified | |
| RSD | 3.03 - 7.32% | Water (pH 4.0, 7.0, 9.2) | Not Specified | |
| LOQ | 0.050 ppm | Plum | LC/MS/MS | |
| LOD | 0.0225 ppm | Plum | LC/MS/MS |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound from water samples.
Discussion
The presented solid-phase extraction protocol provides an effective method for the isolation and concentration of this compound from water samples. The use of a polymeric reverse-phase sorbent like Strata-X is suitable for retaining the moderately nonpolar this compound from a polar aqueous matrix. The subsequent elution with a strong organic solvent such as acetonitrile ensures high recovery of the analyte.
The recovery rates reported in the literature are consistently high, demonstrating the robustness of SPE for this application. The method can be readily adapted for use with various analytical instruments, including HPLC-UV and LC-MS/MS, by adjusting the final reconstitution solvent to be compatible with the instrument's mobile phase. For highly sensitive analysis, LC-MS/MS is recommended, offering lower detection limits.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from water samples. The method is shown to be efficient, with high recovery and good reproducibility. The provided workflow and performance data will be a valuable resource for researchers, scientists, and professionals in drug development and environmental monitoring engaged in the analysis of this compound.
References
Application Notes and Protocols for the Analysis of Quizalofop-ethyl and its Acid Metabolite
These comprehensive application notes provide detailed methodologies for the quantitative analysis of the herbicide Quizalofop-ethyl and its primary acid metabolite, Quizalofop-acid. The protocols are intended for researchers, analytical scientists, and professionals in drug development and food safety, offering robust procedures for various matrices including soil, agricultural products, and beans.
Overview
This compound is a selective, post-emergence herbicide used to control grass weeds in a variety of broadleaf crops. In the environment and within biological systems, it is rapidly hydrolyzed to its active form, Quizalofop-acid.[1] Accurate and sensitive analytical methods are crucial for monitoring residue levels to ensure food safety and environmental compliance. The methods detailed below primarily utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), providing options for varying levels of sensitivity and laboratory capabilities.[2][3]
Analytical Methods and Protocols
Two primary analytical approaches are detailed: a highly sensitive LC-MS/MS method suitable for trace residue analysis and a more accessible HPLC-DAD method for routine monitoring.
Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Soil and Plant Matrices
This method, adapted from established environmental chemistry protocols, is designed for the sensitive determination of this compound and its metabolites, including Quizalofop-acid (Quizalofop-p) and 3-OH-quizalofop-acid, in soil.[4][5]
2.1.1. Experimental Protocol
Sample Preparation (Soil)
-
Weigh 5 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent mixture of acetonitrile and 6% phosphoric acid in water (80:20, v/v).
-
Shake the mixture vigorously. The protocol is repeated for a second extraction.
-
Centrifuge the sample to separate the solid and liquid phases.
-
For this compound and Quizalofop-acid analysis, dilute an 8% aliquot of the supernatant with acetonitrile-water (90:10, v/v).
-
For 3-OH-quizalofop-acid analysis, a separate 40% aliquot of the original extract is diluted with water.
-
Filter the final diluted extracts through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
-
Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column : A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 3.0 mm x 150 mm, 3.5 µm) is suitable.
-
Mobile Phase : A gradient elution using:
-
A: 5 mM ammonium formate and 0.1% formic acid in water.
-
B: 5 mM ammonium formate and 0.1% formic acid in methanol.
-
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Monitoring Mode : Multiple Reaction Monitoring (MRM).
2.1.2. Quantitative Data
The following table summarizes the quantitative parameters for the LC-MS/MS analysis of this compound and its metabolites in soil.
| Analyte | Fortification Level (mg/kg) | Limit of Quantitation (LOQ) (mg/kg) | Limit of Detection (LOD) (mg/kg) | Mass Transition (m/z) |
| This compound | 0.005 and 0.05 | 0.005 | 0.001 | 373.0 → 299.0 (Quantification) |
| 375.0 → 300.9 (Confirmation) | ||||
| Quizalofop-acid | 0.005 and 0.05 | 0.005 | 0.001 | 345.0 → 299.0 (Quantification) |
| 345.0 → 100.0 (Confirmation) | ||||
| 3-OH-quizalofop-acid | 0.001 and 0.01 | 0.001 | 0.0002 | 359.0 → 166.0 |
2.1.3. Experimental Workflow Diagram
Caption: UPLC-MS/MS workflow for this compound and metabolite analysis in soil.
Method 2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Agricultural Products
This method is a cost-effective alternative for the simultaneous determination of this compound and its acid metabolite in various agricultural products, such as adzuki beans. It utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure.
2.2.1. Experimental Protocol
Sample Preparation (QuEChERS for Beans)
-
Weigh 10 g of a homogenized bean sample into a 50 mL centrifuge tube. For cereals and legumes, add 5 mL of water and let it sit for 30 minutes.
-
Add 20 mL of acetonitrile and homogenize for 1 minute.
-
Add QuEChERS EN extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) and shake manually for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1.5 mL aliquot of the supernatant to a microtube containing a cleanup sorbent (e.g., 75 mg Z-SEP).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Dilute the supernatant with methanol (1:1) and filter through a 0.22 µm syringe filter into an autosampler vial for HPLC-DAD analysis.
Chromatographic Conditions
-
Instrumentation : HPLC system with a DAD detector.
-
Column : C18 reversed-phase column.
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and acidified water (e.g., 70:30, v/v).
-
Flow Rate : 1 mL/min.
-
Injection Volume : 20 µL.
-
Detection Wavelength : 220 nm.
2.2.2. Quantitative Data
The following table presents the quantitative performance of the HPLC-DAD method for this compound and Quizalofop-acid in adzuki beans.
| Analyte | Spiking Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | LOQ (mg/kg) | LOD (mg/kg) |
| This compound | 0.02, 0.2, 2 | 97.1 - 116.2 | 0.17 - 3.79 | 0.015 - 0.02 | 0.005 - 0.008 |
| Quizalofop-acid | 0.02, 0.2, 2 | 88.7 - 116.2 | 0.82 - 4.39 | 0.01 - 0.03 | 0.003 - 0.01 |
Data compiled from studies on various bean species.
2.2.3. Experimental Workflow Diagram
Caption: QuEChERS and HPLC-DAD workflow for this compound analysis in beans.
Preparation of Standards
Stock Solutions
Prepare individual stock solutions of this compound and Quizalofop-acid at a concentration of 1 mg/mL in acetonitrile or methanol. These solutions should be stored at 4°C in the dark.
Working Standards
Prepare a series of mixed working standard solutions by diluting the stock solutions with the mobile phase or a blank matrix extract to create a calibration curve. For LC-MS/MS, a typical calibration range is 0.01 to 1.0 ng/mL. For HPLC-DAD, a range of 0.1 to 10 µg/mL is appropriate. Using matrix-matched standards is recommended to compensate for matrix effects, especially in complex samples.
Conclusion
The analytical methods presented provide robust and reliable protocols for the determination of this compound and its acid metabolite in various matrices. The choice between LC-MS/MS and HPLC-DAD will depend on the required sensitivity, selectivity, and the instrumentation available in the laboratory. Adherence to the detailed experimental protocols and proper preparation of standards are essential for obtaining accurate and reproducible results.
References
- 1. CN106645493A - Method for detecting quizalofop-p-ethyl and metabolite residues of quizalofop-p-ethyl in complex matrix - Google Patents [patents.google.com]
- 2. qascf.com [qascf.com]
- 3. Determination of Residues of Quizalofop-p-ethyl and Its Metabolite in Adzuki Bean and Soil [jstage.jst.go.jp]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
Application of Quizalofop-ethyl in Herbicide-Resistant Rice Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quizalofop-p-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical class.[1] It is highly effective for the control of annual and perennial grass weeds.[2][3] Its application in rice cultivation has been made possible through the development of herbicide-resistant rice varieties, notably the Provisia™ Rice System.[3][4] This technology provides a critical tool for managing difficult grass weeds, including weedy rice (Oryza sativa L.), which is genetically similar to cultivated rice, making selective control with traditional herbicides challenging.
The basis of this herbicide resistance is a specific mutation in the gene encoding the acetyl-CoA carboxylase (ACCase) enzyme. This enzyme is crucial for fatty acid biosynthesis in plants. Quizalofop-p-ethyl selectively inhibits the ACCase enzyme in susceptible grass species, leading to a cessation of cell membrane production and ultimately, plant death. Herbicide-resistant rice varieties, such as those in the Provisia™ system, possess an altered ACCase enzyme that is not affected by quizalofop-p-ethyl, allowing for its safe application to the crop. The resistance is often conferred by a single point mutation, such as the Ile1781Leu substitution in the ACCase gene.
These application notes and protocols provide a comprehensive overview of the use of quizalofop-p-ethyl in herbicide-resistant rice, summarizing key data and methodologies for research and development purposes.
Data Presentation
Table 1: Efficacy of Quizalofop-p-ethyl on Key Grass Weeds in Herbicide-Resistant Rice
| Weed Species | Common Name | Application Rate (g a.i./ha) | Application Timing | Control Efficacy (%) | Citation |
| Echinochloa crus-galli | Barnyardgrass | 120 (single application) | Post-emergence | 33-38 | |
| Echinochloa crus-galli | Barnyardgrass | 120 fb 120 | Sequential | 97 | |
| Oryza sativa (weedy) | Weedy Rice / Red Rice | 120 | Post-emergence | 70 | |
| Oryza sativa (weedy) | Weedy Rice / Red Rice | 50 | 2-leaf stage | 100 | |
| Aeschynomene denticulata | Jointvetch | 120 | Post-emergence | Ineffective | |
| Cyperus iria | Rice Flatsedge | 120 | Post-emergence | Ineffective |
*fb = followed by
Table 2: Impact of Quizalofop-p-ethyl Application Timing on Weed Control in ACCase-Resistant Rice
| Weed Species | Application Timing (Rice Growth Stage) | Control Efficacy (%) at 14 DAIT | Control Efficacy (%) at 42 DAIT | Citation |
| Barnyardgrass | Pegging | 85-89 | 94-96 | |
| Barnyardgrass | 2-3 leaf | 85-89 | 94-96 | |
| Barnyardgrass | 3-4 leaf | 85-89 | 94-96 | |
| Barnyardgrass | 4-5 leaf | 78 | 94-96 | |
| Barnyardgrass | 1-2 tiller | 29 | 94-96 | |
| Red Rice | All timings from pegging to 1-2 tiller | >92 | 98 |
*DAIT = Days After Initial Treatment
Table 3: Influence of Tank Mixtures on Quizalofop-p-ethyl Efficacy
| Tank Mix Partner | Target Weed | Observed Control (%) | Expected Control (%) | Interaction | Citation |
| Penoxsulam | Barnyardgrass | 33-38 | 91-92 | Antagonistic | |
| Bispyribac-sodium | Barnyardgrass | 33-38 | 91-92 | Antagonistic | |
| Propanil | Barnyardgrass | 16 | 93 | Antagonistic | |
| Florpyrauxifen-benzyl | Multiple species | ≥ 90 | - | Neutral | |
| Bentazon | Cyperus iria | Effective | - | Neutral |
Experimental Protocols
Protocol 1: Whole-Plant Herbicide Resistance Bioassay
This protocol is adapted from methodologies for testing herbicide resistance in weed populations and can be applied to screen rice varieties for resistance to quizalofop-p-ethyl.
1. Seed Germination and Plant Growth:
- Sow seeds of the test rice varieties and a known susceptible control in pots or trays filled with a suitable growing medium (e.g., 60% silty loam soil, 30% sand, 10% peat).
- Grow the plants in a greenhouse with controlled temperature and light conditions (e.g., 14-hour photoperiod).
- If necessary, transplant seedlings to individual pots to ensure uniform growth.
2. Herbicide Application:
- Apply quizalofop-p-ethyl at the 2-4 leaf stage of the rice plants.
- Prepare a range of herbicide doses to determine the level of resistance, including a discriminatory dose that would be lethal to susceptible plants.
- Use a laboratory spray chamber to ensure uniform application. The spray volume should be calibrated (e.g., 150 L/ha).
- Include a non-ionic surfactant or crop oil concentrate in the spray solution as recommended.
3. Data Collection and Analysis:
- Visually assess plant injury and control at regular intervals (e.g., 7, 14, and 28 days after treatment) using a percentage scale (0% = no effect, 100% = plant death).
- At the end of the experiment, harvest the above-ground biomass and determine the shoot dry weight.
- Analyze the data using dose-response curves to calculate the GR50 (the herbicide dose required to cause a 50% reduction in growth) for each variety.
- The resistance index (RI) can be calculated as the ratio of the GR50 of the test variety to the GR50 of the susceptible control.
Protocol 2: Molecular Analysis of ACCase Gene Mutation
This protocol outlines the steps for identifying the specific mutation in the ACCase gene that confers resistance to quizalofop-p-ethyl.
1. DNA Extraction:
- Extract genomic DNA from fresh leaf tissue of both resistant and susceptible rice plants using a commercial plant DNA extraction kit.
2. PCR Amplification:
- Design primers to amplify the region of the ACCase gene known to contain resistance-conferring mutations (e.g., the carboxyltransferase domain).
- Perform PCR using the extracted DNA as a template. The PCR conditions should be optimized for the specific primers and polymerase used. A typical PCR program would be: 95°C for 4 min, followed by 35 cycles of 95°C for 30 s, 58°C for 30 s, and 72°C for 2 min, with a final extension at 72°C for 10 min.
3. DNA Sequencing:
- Purify the PCR products and send them for Sanger sequencing.
- Analyze the sequence data using bioinformatics software to align the sequences from the resistant and susceptible plants.
- Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in the resistant plant's ACCase gene. The Ile1781Leu mutation is a key indicator of resistance to quizalofop-p-ethyl.
4. Allele-Specific PCR (Optional):
- For high-throughput screening of large populations, an allele-specific PCR or KASP (Kompetitive Allele Specific PCR) assay can be developed to specifically detect the presence of the resistance-conferring mutation.
Mandatory Visualizations
Caption: Mechanism of action of Quizalofop-ethyl and the basis of resistance.
Caption: Workflow for the development of herbicide-resistant rice varieties.
Caption: Experimental workflow for herbicide resistance screening.
References
- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gkvsociety.com [gkvsociety.com]
- 4. Do adjuvants reduce the antagonism of quizalofop-p-ethyl when mixed with bispyribac-Na? | Weed Technology | Cambridge Core [cambridge.org]
Application Notes and Protocols for [¹⁴C]Quizalofop in Plant Metabolism and Absorption Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing [¹⁴C]quizalofop to investigate its metabolism and absorption in plants. This information is critical for understanding the herbicide's efficacy, selectivity, and environmental fate.
Introduction
Quizalofop-p-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in broadleaf crops. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. To thoroughly evaluate the behavior of this herbicide in target and non-target plants, studies using radiolabeled [¹⁴C]quizalofop are indispensable. The use of ¹⁴C-labeled molecules allows for sensitive and accurate tracking of the absorption, translocation, and metabolic fate of the herbicide within the plant.
Data Presentation
The following tables summarize quantitative data from various studies on the absorption, translocation, and metabolism of quizalofop in different plant species.
Table 1: Foliar Absorption of [¹⁴C]Quizalofop-ethyl
| Plant Species | Time After Treatment (DAT) | Absorption (% of Applied ¹⁴C) | Reference |
| Resistant Grain Sorghum | 3 | Not Specified | |
| Susceptible Grain Sorghum | 3 | Not Specified | |
| Wheat | Not Specified | Not Specified | |
| Cotton | Not Specified | Not Specified | |
| Soybean | Not Specified | Not Specified |
Table 2: Translocation of Foliar-Applied [¹⁴C]Quizalofop from the Treated Leaf
| Plant Species | Time After Treatment (DAT) | Translocation (% of Absorbed ¹⁴C) | Reference |
| Rice | Not Specified | Not Specified | |
| Quackgrass | Not Specified | Low | |
| Resistant Grain Sorghum | 3 | Not Specified | |
| Susceptible Grain Sorghum | 3 | Not Specified |
Table 3: Metabolism of [¹⁴C]this compound to Quizalofop Acid in Plants
| Plant Species | Time After Treatment (DAT) | [¹⁴C]this compound (% of Recovered ¹⁴C) | [¹⁴C]Quizalofop Acid (% of Recovered ¹⁴C) | Reference |
| Resistant Grain Sorghum | 3 | 12 | 88 | |
| Susceptible Grain Sorghum | 3 | 9 | 91 | |
| Resistant Grain Sorghum | 7 | 0 | 100 | |
| Susceptible Grain Sorghum | 7 | 0 | 100 | |
| Rice | 1 | Not Specified (Rapid Hydrolysis) | >97% of TRR in water |
Signaling Pathway and Experimental Workflow
Quizalofop Mode of Action
Quizalofop-p-ethyl is absorbed by the leaves and translocated to the meristematic tissues. In the plant, it is rapidly hydrolyzed to its biologically active form, quizalofop acid. Quizalofop acid inhibits the ACCase enzyme, which catalyzes the first committed step in fatty acid synthesis. This inhibition blocks the production of malonyl-CoA, a crucial building block for fatty acids. The disruption of fatty acid synthesis leads to a failure in cell membrane production and ultimately, plant death.
Figure 1: Mode of action of quizalofop in a plant cell.
Experimental Workflow for [¹⁴C]Quizalofop Metabolism and Absorption Studies
The following diagram outlines the typical workflow for investigating the metabolism and absorption of [¹⁴C]quizalofop in plants. The process involves treating plants with the radiolabeled herbicide, harvesting at various time points, separating the plant into different parts, extracting the radioactive compounds, and quantifying the radioactivity to determine absorption, translocation, and metabolism.
Figure 2: Experimental workflow for [¹⁴C]quizalofop studies.
Experimental Protocols
Protocol 1: Foliar Absorption and Translocation of [¹⁴C]Quizalofop
Objective: To quantify the absorption and translocation of [¹⁴C]this compound after foliar application.
Materials:
-
[¹⁴C]this compound of known specific activity
-
Non-labeled quizalofop-p-ethyl
-
Surfactant (as per commercial formulation)
-
Microsyringe
-
Growth chambers or greenhouse
-
Planting pots and soil mix
-
Target plant species (e.g., soybean, cotton, wheat)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid Scintillation Counter (LSC)
-
Biological oxidizer
-
Methanol or other suitable solvent
Procedure:
-
Plant Growth: Grow the selected plant species in pots under controlled environmental conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod). Plants should be at the appropriate growth stage for treatment (e.g., 2-4 leaf stage).
-
Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of non-labeled quizalofop-p-ethyl and a specific amount of [¹⁴C]this compound to achieve a final specific activity that allows for accurate detection. Include a surfactant as recommended for the commercial formulation.
-
Application: Apply a small, precise volume (e.g., 1-10 µL) of the treatment solution to a specific leaf of each plant using a microsyringe. Apply the solution as small droplets spread over the leaf surface.
-
Harvest: Harvest the plants at predetermined time intervals after treatment (e.g., 6, 24, 48, 72 hours).
-
Leaf Wash: Carefully excise the treated leaf and wash it with a suitable solvent (e.g., 10% methanol) to remove any unabsorbed [¹⁴C]quizalofop from the leaf surface. Collect the wash solution in a scintillation vial.
-
Plant Sectioning: Separate the remaining plant material into different parts: shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Quantification of Unabsorbed Herbicide: Add scintillation cocktail to the leaf wash vial and quantify the radioactivity using an LSC.
-
Quantification of Absorbed and Translocated Herbicide:
-
Dry the different plant sections to a constant weight.
-
Combust the dried plant parts in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a special scintillation cocktail.
-
Quantify the radioactivity in each plant section using an LSC.
-
-
Data Calculation:
-
Total Applied Radioactivity: Determined from the specific activity of the treatment solution and the volume applied.
-
Absorption (%): [(Total Applied ¹⁴C - ¹⁴C in Leaf Wash) / Total Applied ¹⁴C] x 100
-
Translocation (%): (¹⁴C in a specific plant part / Total Absorbed ¹⁴C) x 100
-
Protocol 2: Metabolism of [¹⁴C]this compound in Plants
Objective: To identify and quantify the metabolites of [¹⁴C]this compound in plant tissues.
Materials:
-
Same as Protocol 1
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector or fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing solvents
-
Analytical standards of this compound and potential metabolites (e.g., quizalofop acid)
-
Homogenizer
-
Centrifuge
-
Extraction solvents (e.g., acetonitrile, methanol)
Procedure:
-
Plant Treatment and Harvesting: Follow steps 1-4 from Protocol 1.
-
Extraction of Radiolabeled Compounds:
-
Homogenize the harvested plant tissues (treated leaf and other parts separately) in an appropriate extraction solvent (e.g., 80% acetonitrile).
-
Centrifuge the homogenate to pellet the solid plant material.
-
Collect the supernatant containing the extracted ¹⁴C-residues. Repeat the extraction process on the pellet to ensure complete recovery.
-
-
Analysis of Extracts by HPLC or TLC:
-
Concentrate the combined supernatants under reduced pressure.
-
Inject a known volume of the concentrated extract onto an HPLC system equipped with a suitable column (e.g., C18) and a radioactivity detector.
-
Alternatively, spot the extract onto a TLC plate and develop it with an appropriate solvent system.
-
Co-chromatograph with analytical standards of this compound and quizalofop acid to identify the parent compound and its primary metabolite based on retention time (HPLC) or Rf value (TLC).
-
-
Quantification of Metabolites:
-
Integrate the peaks from the HPLC radiochromatogram to determine the amount of radioactivity associated with the parent compound and each metabolite.
-
For TLC, scrape the corresponding spots from the plate into scintillation vials, add scintillation cocktail, and quantify using an LSC.
-
-
Analysis of Bound Residues: The remaining plant pellet after extraction contains non-extractable (bound) residues. The amount of bound ¹⁴C can be determined by biological oxidation of the pellet followed by LSC.
-
Data Calculation: Express the amount of parent compound and each metabolite as a percentage of the total radioactivity recovered from the plant tissue.
Conclusion
The use of [¹⁴C]quizalofop is a powerful tool for elucidating the absorption, translocation, and metabolism of this herbicide in plants. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute robust studies. This will ultimately contribute to a better understanding of quizalofop's herbicidal activity and its behavior in the environment.
Application Notes and Protocols for Studying Quizalofop-ethyl Runoff from Treated Fields
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting experiments to study the runoff of the herbicide Quizalofop-ethyl from treated agricultural fields. The information is intended to guide researchers in setting up robust experimental designs, ensuring accurate sample collection and analysis, and interpreting the resulting data.
Introduction to this compound and Environmental Runoff
Quizalofop-p-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, and sunflowers.[1][2] It functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in susceptible grass species.[1] While effective in weed management, there is a potential for this compound to be transported from treated fields into surrounding aquatic ecosystems via surface runoff, posing a risk to non-target organisms.[3][4] Understanding the dynamics of this compound runoff is crucial for environmental risk assessment and the development of best management practices to mitigate its impact.
Experimental Setup: Utilizing Rainfall Simulators
To obtain controlled and reproducible results, the use of rainfall simulators is highly recommended over relying on natural rainfall events. Rainfall simulators allow for the precise control of rainfall timing, intensity, and duration, which are critical variables influencing pesticide runoff. This approach ensures that experiments can be conducted under standardized conditions, facilitating the comparison of different treatments and environmental scenarios.
Key Components of the Experimental Setup:
-
Test Plots: Establish bounded test plots of a defined size (e.g., 1.5 m x 12 m) on a representative soil type with a controlled slope (e.g., 1% to 5%). The plots should be designed to collect all surface runoff.
-
Rainfall Simulator: A rainfall simulator capable of delivering a uniform rainfall intensity across the test plots is essential.
-
Runoff Collection System: A system to collect runoff water and eroded sediment at the downslope end of each plot is required. This typically involves a collection trough or channel that directs the runoff into sample collection containers.
Experimental Protocols
Plot Preparation and Herbicide Application
-
Soil Characterization: Before herbicide application, collect soil samples from the experimental plots for characterization. Key parameters to analyze include soil texture (e.g., silty clay), organic matter content, pH, and bulk density.
-
Herbicide Application: Apply this compound at a known rate, consistent with agricultural practices (e.g., 50 g a.i./ha). The application should be uniform across the plot surface.
-
Pre-Rainfall Period: Allow for a defined period between herbicide application and the simulated rainfall event to mimic real-world conditions. This period can be varied to study the effect of time on runoff.
Simulated Rainfall Event
-
Calibration: Calibrate the rainfall simulator to achieve the desired rainfall intensity (e.g., 95 mm/h).
-
Rainfall Application: Initiate the simulated rainfall event and continue for a predetermined duration (e.g., 40 minutes).
-
Runoff Sampling: Collect runoff samples at regular intervals throughout the rainfall event to determine the temporal variation in this compound concentration.
Sample Collection and Handling
-
Water Samples: Collect runoff water samples in appropriate containers. For analysis of this compound and its metabolites, amber glass bottles are recommended to prevent photodegradation.
-
Sediment Samples: If studying the transport of this compound adsorbed to soil particles, collect the sediment from the runoff.
-
Soil Samples: Collect soil core samples from the plots before and after the rainfall event at different depths (e.g., 0-10 cm) to determine the initial concentration and the amount of herbicide remaining in the soil.
-
Storage: Store all samples at a low temperature (e.g., 4°C) and in the dark until extraction and analysis to minimize degradation.
Sample Extraction and Analysis
3.4.1. Extraction from Soil Samples
-
Weigh a 5 g aliquot of the soil sample.
-
Extract the sample by shaking with a solution of acetonitrile and 6% phosphoric acid in water (80:20, v/v).
-
Dilute an aliquot of the extract with an acetonitrile-water solution (90:10, v/v) for the analysis of Quizalofop-p-ethyl.
3.4.2. Extraction from Water Samples
-
Weigh a 10 g aliquot of the water sample.
-
Dilute an aliquot of the sample with an acetonitrile:water solution (90:10, v/v) for the analysis of Quizalofop-p-ethyl.
3.4.3. Analytical Determination
Several analytical methods can be used for the quantification of this compound and its metabolites:
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A reliable method for the simultaneous determination of Quizalofop-p-ethyl and its metabolite, quizalofop-p-acid.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the determination of Quizalofop-p-ethyl and its metabolites at low concentrations.
-
Gas Chromatography (GC): Can also be employed for the analysis of this compound.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Experimental Parameters for this compound Runoff Study
| Parameter | Value | Reference |
| Plot Dimensions | 1.6 m x 12 m | |
| Soil Type | Silty Clay | |
| Plot Slope | 1% and 5% | |
| Application Rate | 50 g a.i./ha | |
| Rainfall Intensity | 95 mm/h | |
| Rainfall Duration | 40 min |
Table 2: Analytical Method Performance for Quizalofop-p-ethyl
| Analytical Method | Analyte | Limit of Quantitation (LOQ) | Limit of Detection (LOD) | Reference |
| HPLC-DAD | Quizalofop-p-ethyl | 0.01 - 0.03 mg/kg | 0.003 - 0.01 mg/kg | |
| LC-MS/MS (Soil) | Quizalofop-p-ethyl | 0.005 mg/kg | 0.001 mg/kg | |
| LC-MS/MS (Water) | Quizalofop-p-ethyl | 0.001 mg/kg | - |
Table 3: Reported Concentrations of Quizalofop-p-ethyl in Runoff and Soil
| Matrix | Concentration | Days After Application (DAA) | Reference |
| Runoff Water | 1.70 - 2.04 µg/L | 3 | |
| Sediment | < 0.126 µg/g | 3 and 25 | |
| Soil (at harvest) | 0.012 - 0.038 mg/kg | 110 |
Visualizations
Caption: Experimental workflow for studying this compound runoff.
Caption: Key factors influencing this compound runoff.
References
- 1. Quizalofop-P-ethyl: Herbicide in Soybean Fields - HEBEN [hb-p.com]
- 2. bepls.com [bepls.com]
- 3. Dissipation and transport of quizalofop-p-ethyl herbicide in sunflower cultivation under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Troubleshooting & Optimization
Technical Support Center: Overcoming Quizalofop-ethyl Antagonism in Herbicide Tank Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering antagonism with Quizalofop-ethyl in herbicide tank mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family, often referred to as "fop" herbicides.[1] It is effective against annual and perennial grass weeds in various broadleaf crops.[1][2] The active isomer is the R enantiomer, known as Quizalofop-P-ethyl.[3][4]
Its mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). ACCase is crucial for fatty acid synthesis, a process essential for building cell membranes and for plant growth. This compound is absorbed through the leaves and translocates to the meristematic regions (growing points), where it inhibits ACCase, leading to the cessation of growth and eventual death of the grass weed.
Q2: What is herbicide antagonism and why does it occur with this compound?
Herbicide antagonism occurs when the combined effect of two or more herbicides in a tank mixture is less than the predicted effect of each herbicide applied individually. This can result in reduced weed control.
This compound, an ACCase inhibitor, is prone to antagonism when tank-mixed with certain broadleaf herbicides. The primary culprits are often acetolactate synthase (ALS) inhibiting herbicides and some contact herbicides. While the exact mechanisms can be complex and vary depending on the tank-mix partner, potential reasons for antagonism include:
-
Reduced Absorption and Translocation: The broadleaf herbicide may interfere with the uptake and movement of this compound within the target grass weed.
-
Biochemical Interactions: The presence of the other herbicide can trigger physiological responses in the plant that reduce the efficacy of this compound at its target site (ACCase).
Q3: Which herbicides are known to antagonize this compound?
Several classes of herbicides have been documented to antagonize this compound. These include:
-
ALS Inhibitors: Herbicides such as bispyribac-sodium, bensulfuron, halosulfuron, imazosulfuron, penoxsulam, and tribenuron have shown antagonism. Penoxsulam and bispyribac-Na have been noted as particularly incompatible in some studies.
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Contact Herbicides: Propanil has been identified as a highly incompatible contact herbicide, significantly reducing the efficacy of this compound. Other contact herbicides like bentazon and saflufenacil have also shown antagonistic effects, particularly at earlier evaluation time points.
-
Synthetic Auxins: Herbicides like 2,4-D and dicamba can also antagonize graminicides like this compound.
Troubleshooting Guides
Problem: Reduced grass weed control after applying a tank mixture of this compound and a broadleaf herbicide.
Possible Cause 1: Herbicide Antagonism
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Solution 1: Modify the Herbicide Rate. Increasing the rate of the ACCase inhibitor (this compound) in the mixture can sometimes overcome antagonism. For instance, doubling the rate of quizalofop was found to overcome antagonism with bentazon.
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Solution 2: Incorporate Adjuvants. The addition of specific adjuvants can enhance the performance of this compound in a tank mix. Adjuvants can improve spray coverage, reduce surface tension, and increase the permeability of the plant cuticle, aiding in herbicide absorption. High-quality crop oil concentrates (COC), methylated seed oils (MSO), and non-ionic surfactants (NIS) have been shown to be effective. In some cases, a high surfactant crop oil concentrate (HCOC) has been found to be the most effective adjuvant in overcoming antagonism with ALS inhibitors like bispyribac-Na.
-
Solution 3: Sequential Application. Instead of tank-mixing, apply the herbicides separately. The ideal time interval between applications can vary, but a delay of several days can often mitigate antagonism. For example, delaying the application of quizalofop to 7 days after a propanil application significantly improved weed control.
Possible Cause 2: Environmental Conditions
-
Solution: Be mindful of environmental conditions at the time of application. Hot and dry weather can reduce the efficacy of this compound. Applications made in mild, fine weather, with a high likelihood of rain in the following days, tend to be more effective.
Quantitative Data Summary
Table 1: Effect of Adjuvants on Overcoming this compound + Bispyribac-Na Antagonism on Barnyardgrass Control (14 Days After Treatment)
| Adjuvant | Observed Control (%) | Expected Control (%) |
| None | 41 | 95 |
| Crop Oil Concentrate (COC) | 43 | 95 |
| SNS | 63 | 95 |
| High Surfactant Crop Oil Concentrate (HCOC) | 86 | 95 |
Data synthesized from a study by Rustom et al. (2018) as cited in multiple sources.
Table 2: Effect of Sequential vs. Tank-Mix Applications on Barnyardgrass Control
| Application Timing | Observed Control (%) |
| Quizalofop tank-mixed with Propanil | Significantly reduced |
| Quizalofop applied 7 days after Propanil | 81 - 86 |
Data based on findings by Rustom (2017).
Experimental Protocols
Protocol 1: Greenhouse Assay for Herbicide Antagonism
Objective: To evaluate the interaction (antagonistic, synergistic, or additive) of a tank mixture of this compound and a broadleaf herbicide on a target grass weed species.
Materials:
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Target grass weed seeds (e.g., Barnyardgrass, Echinochloa crus-galli)
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Pots (e.g., 10 cm diameter) filled with appropriate soil mix
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This compound and the broadleaf herbicide of interest
-
Adjuvants (optional)
-
Research-grade spray chamber
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Growth chamber or greenhouse with controlled environmental conditions
-
Balance, beakers, and other standard laboratory equipment
Methodology:
-
Plant Propagation: Sow the grass weed seeds in pots and grow them in a greenhouse or growth chamber under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
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Treatment Preparation: Once the weeds reach the desired growth stage (e.g., 3-4 leaf stage), prepare the herbicide solutions. This will include:
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This compound alone at various rates (e.g., 0.5x, 1x, 2x the recommended rate)
-
The broadleaf herbicide alone at its recommended rate
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Tank mixtures of this compound (at various rates) and the broadleaf herbicide
-
An untreated control (sprayed with water and any adjuvant used in the treatments)
-
-
Herbicide Application: Apply the herbicide treatments using a research-grade spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Post-Application Care: Return the pots to the greenhouse or growth chamber and maintain optimal growing conditions.
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Data Collection: At specified time points (e.g., 7, 14, and 21 days after treatment), visually assess weed control on a scale of 0% (no control) to 100% (complete death). Additionally, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.
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Data Analysis: Calculate the percent biomass reduction relative to the untreated control. Use Colby's method to determine the nature of the interaction. The expected response (E) for a mixture is calculated as: E = X + Y - (XY/100), where X and Y are the percent control from the herbicides applied individually. If the observed response is significantly less than E, the interaction is antagonistic.
Protocol 2: Field Trial for Evaluating Strategies to Overcome Antagonism
Objective: To assess the efficacy of different strategies (e.g., adjuvants, sequential applications) to overcome this compound antagonism in a field setting.
Materials:
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Field plot with a natural or seeded infestation of the target grass weed
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Tractor-mounted sprayer with appropriate nozzles
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This compound, the antagonizing broadleaf herbicide, and various adjuvants
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Plot marking equipment (stakes, flags)
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Data collection tools (quadrats, biomass shears, etc.)
Methodology:
-
Experimental Design: Design the experiment using a randomized complete block design with at least three or four replications. Individual plot sizes should be adequate for representative sampling (e.g., 2m x 5m).
-
Treatments: The treatments should include:
-
This compound alone
-
Broadleaf herbicide alone
-
Tank mixture of this compound and the broadleaf herbicide without an adjuvant
-
Tank mixtures with different adjuvants
-
Sequential applications (this compound followed by the broadleaf herbicide, and vice versa, with varying time intervals)
-
An untreated control plot in each block
-
-
Application: Apply the herbicides at the appropriate weed growth stage using a calibrated tractor-mounted sprayer. Ensure uniform coverage.
-
Data Collection:
-
Visual Ratings: Assess weed control visually at regular intervals (e.g., 14, 28, and 42 days after treatment) using a 0-100% scale.
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Weed Density and Biomass: At a predetermined time point, count the number of surviving weeds in a quadrat placed in each plot. Harvest the above-ground biomass of the weeds within the quadrat, dry, and weigh it.
-
-
Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments. Use appropriate mean separation tests (e.g., Tukey's HSD) to compare treatment means.
Visualizations
Caption: Signaling pathway of this compound's mode of action.
Caption: General workflow for a herbicide antagonism experiment.
References
Technical Support Center: LC-MS/MS Analysis of Quizalofop-ethyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to matrix interference in the LC-MS/MS analysis of Quizalofop-ethyl.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in the context of LC-MS/MS analysis of this compound?
A1: Matrix interference, also known as the matrix effect, is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[1][2] These interfering components can be endogenous to the sample (e.g., fats, pigments, salts) or introduced during sample preparation.[2]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: The presence of matrix effects can be evaluated by comparing the response of a standard solution prepared in a pure solvent to the response of a standard spiked into a blank matrix extract (post-extraction). A significant difference in the signal intensity indicates the presence of matrix effects. The matrix effect percentage can be calculated to quantify this difference. Some studies analyzing this compound in soil have reported no significant matrix suppression or enhancement, while analyses in complex agricultural products often require matrix-matched calibrations to compensate for these effects.
Q3: What are the common sample matrices where interference is observed for this compound analysis?
A3: Matrix interference is a common challenge in various sample types. For this compound, significant matrix effects have been observed in agricultural products such as brown rice, soybean, potato, pepper, and mandarin. Soil samples, particularly those with high organic content, can also introduce interfering compounds, although some methods have been developed that report minimal matrix effects in soil.
Troubleshooting Guides
Issue 1: Poor recovery of this compound during sample preparation.
This issue can arise from inefficient extraction or losses during the cleanup step.
Troubleshooting Steps:
-
Optimize Extraction Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for extracting this compound from various matrices. Ensure the appropriate QuEChERS salt formulation (e.g., EN salts) is used for your specific matrix.
-
Evaluate Different Cleanup Sorbents: The choice of sorbent for dispersive solid-phase extraction (d-SPE) is critical for removing interfering compounds.
-
Primary-Secondary Amine (PSA): Can result in very low recovery for this compound.
-
Graphitized Carbon Black (GCB): May lead to decreased recovery of this compound.
-
C18: Can also result in low recovery.
-
Z-SEP: A zirconium dioxide-based sorbent has shown good recovery for this compound in complex agricultural matrices.
-
Multi-walled Carbon Nanotubes (MWCNTs): Have demonstrated strong adsorption of organic compounds and can effectively reduce matrix effects.
-
-
Check Solvent Selection: Acetonitrile is a common and effective extraction solvent for this compound.
Issue 2: Inconsistent or non-reproducible quantification results.
This is often a direct consequence of uncompensated matrix effects.
Troubleshooting Steps:
-
Implement Matrix-Matched Calibration: To compensate for signal suppression or enhancement, prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This is a widely accepted method to correct for matrix effects.
-
Use an Internal Standard: While not always necessary if matrix-matched calibration is used, a suitable stable isotope-labeled internal standard can help to correct for variations in both sample preparation and matrix effects.
-
Dilute the Sample Extract: If the concentration of this compound is sufficiently high, diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
-
Optimize LC-MS/MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the analysis of this compound.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound to ensure specificity and confirm its identity. A common primary quantification transition is m/z 373.0 → 299.0.
-
Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components. Adjusting the gradient profile or using a different column chemistry can improve separation.
-
Experimental Protocols
Protocol 1: QuEChERS-based Extraction and Cleanup for Agricultural Products
This protocol is adapted from a method for the simultaneous determination of several herbicides, including this compound, in various agricultural products.
1. Sample Extraction:
- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add QuEChERS EN salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take a 1 mL aliquot of the supernatant (acetonitrile layer).
- Transfer it to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbent (e.g., 75 mg Z-SEP).
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 1 minute.
- Filter the supernatant through a 0.22 µm filter before LC-MS/MS injection.
Protocol 2: Extraction from Soil
This protocol is based on a validated method for the determination of this compound and its metabolites in soil.
1. Sample Extraction:
- Weigh 5 g of soil into a centrifuge tube.
- Add 20 mL of acetonitrile/6% phosphoric acid in water (80:20, v/v).
- Shake for a specified time (e.g., 30 minutes).
- Centrifuge and collect the supernatant.
- Repeat the extraction step with a fresh portion of the extraction solvent.
- Combine the supernatants.
2. Sample Dilution for Analysis:
- Take an aliquot (e.g., 8%) of the combined extract.
- Dilute with acetonitrile/water (90:10, v/v) to the final volume for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Recovery of this compound using different d-SPE sorbents in agricultural products.
| d-SPE Sorbent | Amount (mg) | Average Recovery (%) |
| PSA | 50, 75, 100 | 0 |
| C18 | 50, 75, 100 | Low (not specified) |
| GCB | 50, 75, 100 | 7 - 50 |
| MWCNTs | 50, 75, 100 | 0 - 1.6 |
| Z-SEP | 75 | 77 - 220 (acceptable range) |
| Z-SEP+ | 75 | 77 - 220 |
Table 2: Method Validation Data for this compound in Various Matrices.
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) | Reference |
| Agricultural Products (Brown Rice, Soybean, etc.) | 0.01, 0.05, 0.1 | 70-120 | <20 | |
| Soil | 0.005, 0.05 | Within 70-120 | ≤20 | |
| Tobacco Leaves | 0.01, 0.2, 0.5 | 89.0 - 91.6 | 2.9 - 3.9 |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for addressing matrix interference issues.
References
Technical Support Center: Differentiating Herbicide Resistance Mechanisms to Quizalofop-ethyl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to differentiate between target-site resistance (TSR) and non-target-site resistance (NTSR) to the herbicide Quizalofop-ethyl.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound?
This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family.[1][2] Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in plants.[2][3][4] By disrupting lipid production, it halts the formation of cell membranes, leading to the death of susceptible grass weeds.
Q2: What is the fundamental difference between target-site resistance (TSR) and non-target-site resistance (NTSR)?
Target-site resistance (TSR) occurs due to genetic mutations in the gene encoding the ACCase enzyme, the direct target of this compound. These mutations alter the herbicide's binding site, reducing its efficacy. In contrast, non-target-site resistance (NTSR) involves mechanisms that prevent the herbicide from reaching its target at a lethal concentration. This can include enhanced metabolic detoxification of the herbicide, reduced uptake and translocation, or sequestration of the herbicide away from the target site.
Q3: What are the common mutations associated with target-site resistance to ACCase inhibitors like this compound?
Several amino acid substitutions in the carboxyl-transferase (CT) domain of the ACCase gene are known to confer resistance. Some of the most frequently reported mutations include:
-
Ile-1781-Leu
-
Trp-2027-Cys
-
Ile-2041-Asn
-
Asp-2078-Gly
-
Cys-2088-Arg
-
Gly-2096-Ala
The specific mutation can influence the level of resistance and cross-resistance to other ACCase inhibitors.
Q4: What are the primary mechanisms of non-target-site resistance?
The most common NTSR mechanism is enhanced herbicide metabolism, where the resistant plant rapidly detoxifies the herbicide into non-toxic forms. This is often mediated by enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). Other NTSR mechanisms include reduced absorption of the herbicide through the leaf cuticle and decreased translocation of the herbicide to its site of action in the meristems.
Troubleshooting Guides
Issue: Herbicide application of this compound is ineffective against a specific weed population.
Possible Cause 1: Target-Site Resistance (TSR)
-
Troubleshooting Steps:
-
Whole-Plant Bioassay: Conduct a dose-response experiment to quantify the level of resistance. Compare the herbicide dose required to reduce shoot biomass by 50% (GR50) in the suspected resistant population to a known susceptible population. A significant shift in the GR50 value indicates resistance.
-
Molecular Analysis:
-
Extract DNA from leaf tissue of surviving plants.
-
Amplify the CT domain of the ACCase gene using PCR.
-
Sequence the PCR product to identify known resistance-conferring mutations.
-
-
Possible Cause 2: Non-Target-Site Resistance (NTSR)
-
Troubleshooting Steps:
-
Metabolic Inhibitor Assay: Pre-treat the suspected resistant plants with a metabolic inhibitor before applying this compound.
-
Use a P450 inhibitor, such as malathion.
-
Use a GST inhibitor, such as 4-chloro-7-nitrobenzoxadiazole (NBD-Cl).
-
A reversal of resistance (i.e., increased herbicide efficacy) in the presence of an inhibitor suggests metabolic NTSR.
-
-
Herbicide Metabolism Study: Use radiolabeled this compound to track its uptake, translocation, and metabolism in both resistant and susceptible plants. A faster rate of herbicide metabolism in the resistant plants is indicative of NTSR.
-
Data Presentation
Table 1: Comparison of Target-Site vs. Non-Target-Site Resistance Characteristics
| Feature | Target-Site Resistance (TSR) | Non-Target-Site Resistance (NTSR) |
| Primary Mechanism | Alteration of the herbicide's target enzyme (ACCase) due to gene mutation. | Reduced amount of active herbicide reaching the target site. |
| Common Cause | Single nucleotide polymorphisms (SNPs) in the ACCase gene. | Enhanced activity of metabolic enzymes (e.g., P450s, GSTs). |
| Resistance Level | Can be high, leading to complete immunity at field application rates. | Often lower to moderate, may be overcome with higher herbicide doses. |
| Cross-Resistance | Typically confined to herbicides with the same mode of action (ACCase inhibitors). | Can confer resistance to herbicides with different modes of action. |
| Evolution | Can evolve relatively quickly under high selection pressure. | Often described as "creeping resistance" that develops over multiple generations. |
Table 2: Examples of Resistance Factors for Specific ACCase Mutations
| Weed Species | Herbicide | Mutation | Resistance Factor (Fold-Resistance) |
| Hordeum glaucum | Quizalofop | - | >27 |
| Hordeum glaucum | Haloxyfop | Ile1781Leu | >15 |
| Hordeum glaucum | Haloxyfop | Gly2096Ala | Higher than Ile1781Leu |
| Sorghum halepense | Fluazifop-p-butyl | Ile1781Leu / Ile2041Asn | 181 |
| Sorghum halepense | Pinoxaden | Ile1781Leu / Ile2041Asn | 133 |
| Oryza sativa (weedy rice) | Quizalofop | Ile1781Leu | 42-58 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
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Plant Material: Grow suspected resistant and known susceptible weed populations from seed in pots under controlled greenhouse conditions.
-
Herbicide Application: At the 2-3 leaf stage, apply this compound at a range of doses, including a zero-herbicide control and doses above and below the recommended field rate.
-
Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass, dry it, and weigh it.
-
Data Analysis: Calculate the herbicide dose that causes a 50% reduction in plant growth (GR50) for both populations. The resistance factor (RF) is calculated as GR50 (resistant) / GR50 (susceptible).
Protocol 2: ACCase Gene Sequencing for TSR Detection
-
DNA Extraction: Isolate genomic DNA from fresh leaf tissue of individual resistant and susceptible plants.
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PCR Amplification: Amplify the carboxyl-transferase (CT) domain of the ACCase gene using specific primers designed for the weed species of interest.
-
PCR Product Purification: Purify the amplified DNA fragment to remove primers and other contaminants.
-
Sanger Sequencing: Send the purified PCR product for sequencing.
-
Sequence Analysis: Align the resulting DNA sequences from resistant and susceptible plants to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes at known resistance-conferring positions.
Protocol 3: Metabolic Inhibitor Assay for NTSR Indication
-
Plant Growth: Grow suspected resistant and known susceptible plants as described in Protocol 1.
-
Inhibitor Application: One to two hours before herbicide application, spray a subset of plants with a solution of a metabolic inhibitor (e.g., malathion for P450s or NBD-Cl for GSTs).
-
Herbicide Application: Apply this compound at a dose that is sublethal to the resistant population but lethal to the susceptible population.
-
Assessment: Visually assess plant injury and survival at regular intervals. A significant increase in herbicide damage in the inhibitor-treated resistant plants compared to the non-inhibitor-treated resistant plants suggests metabolic resistance.
Visualizations
Caption: Workflow for differentiating resistance mechanisms.
References
- 1. 4farmers.com.au [4farmers.com.au]
- 2. Wholesale POMAIS Quizalofop-p-ethyl 5% EC | Selective Herbicide for Annual Grass Weed Control factory and suppliers | POMAIS [bigpesticides.com]
- 3. This compound (Ref: DPX Y6202) [sitem.herts.ac.uk]
- 4. Quizalofop-P-ethyl: Herbicide in Soybean Fields - HEBEN [hb-p.com]
Technical Support Center: Method Refinement for Detecting Low-Level Quizalofop-ethyl Residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of low-level Quizalofop-ethyl residues.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process for this compound residue analysis.
| Question | Answer |
| Why am I observing low recovery of this compound and its metabolites? | Low recovery can stem from several factors throughout the analytical workflow. First, verify the efficiency of your extraction solvent. A common and effective extraction solvent is a mixture of acetonitrile and 6% phosphoric acid in water (80:20, v/v)[1][2]. Ensure thorough homogenization and shaking during extraction. For complex matrices, a matrix solid-phase dispersion extraction method can improve recovery[3]. Also, confirm the stability of your standards; this compound can degrade, and its primary metabolite is Quizalofopic acid[3]. Finally, evaluate potential losses during the cleanup step. |
| What could be causing poor peak shape and retention time shifts in my chromatograms? | Poor peak shape and retention time variability are often related to the chromatographic conditions or matrix effects. Ensure your mobile phase composition is accurate and consistent; for HPLC, a gradient of acetonitrile and an aqueous solution of 5mmol/L ammonium acetate is commonly used[3]. Check for column degradation or contamination, which can lead to peak tailing or fronting. If you are using a purge and trap system with GC-MS, increased moisture in your chromatogram can cause retention time shifts and poor peak shape. A leak in the GC inlet or column could also be a culprit. |
| I'm experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this? | Matrix effects are a common challenge in complex samples like soil and agricultural products. To address this, the use of matrix-matched standards for calibration is highly recommended. While one study found that matrix-matched standards were not necessary for their specific soil analysis, it is a crucial step to evaluate during method development. An alternative is to improve the sample cleanup process. Dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) sorbent is often used in QuEChERS-based methods to remove interfering matrix components. |
| My sensitivity is too low, and I cannot reach the required Limit of Quantification (LOQ). What are my options? | To improve sensitivity, start by optimizing the mass spectrometry parameters. Ensure you are using the appropriate ionization mode (positive ion source for this compound) and monitoring the correct mass transitions. For Quizalofop-p-ethyl, a common transition is m/z 373.0 → 299.0. If instrument optimization is insufficient, consider modifying your sample preparation. Increasing the initial sample amount or reducing the final extract volume can concentrate the analyte. However, be mindful that this may also concentrate matrix components, potentially increasing matrix effects. |
| How do I confirm the identity of this compound and its metabolites in my samples? | For definitive confirmation, especially at low levels, using tandem mass spectrometry (MS/MS) is essential. Monitoring at least two mass transitions for the parent compound can provide a higher degree of confidence. For example, for Quizalofop-p-ethyl, the primary transition could be m/z 373.0 → 299.0 and a confirmatory transition could be m/z 375.0 → 300.9. Additionally, the retention time of the analyte in the sample should match that of a certified reference standard within a narrow window (e.g., ±1.5%). |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the common analytical techniques for detecting low-level this compound residues? | The most common and sensitive methods for the determination of low-level this compound residues are High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS). HPLC-MS/MS is frequently used for the analysis of Quizalofop-p-ethyl and its metabolites in various matrices like soil and crops. Thin-Layer Chromatography (TLC) can be used as a simpler, more rapid screening method, though it is less sensitive. |
| What are the typical Limits of Quantification (LOQ) and Limits of Detection (LOD) for this compound analysis? | For sensitive methods like HPLC-MS/MS, the LOQ for Quizalofop-p-ethyl in soil can be as low as 0.005 mg/kg, with an LOD of 0.001 mg/kg. In crops like caraway, an LOQ of 0.01 mg/kg has been validated. For HPLC-DAD methods, the LOQs are generally higher, in the range of 0.015–0.02 mg/kg for Quizalofop-p-ethyl. |
| What are the main metabolites of this compound that I should be monitoring? | The primary metabolite of this compound is Quizalofopic acid. Some methods also include the detection of 3-OH-quizalofop-acid as a relevant metabolite in soil. It is important to consider the inclusion of these metabolites in the analytical method as the toxicity of Quizalofopic acid is reported to be much higher than its parent compound. |
| What is the QuEChERS method and is it suitable for this compound analysis? | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation method in pesticide residue analysis. An improved QuEChERS method has been successfully applied for the extraction of Quizalofop-p-ethyl and its metabolite from adzuki bean and soil, followed by HPLC-DAD analysis. The method typically involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). |
| How should I prepare my calibration standards for accurate quantification? | For accurate quantification, it is recommended to prepare matrix-matched calibration standards to compensate for matrix effects. Standard stock solutions of Quizalofop-p-ethyl are typically prepared in methanol or acetonitrile. A series of working standard solutions are then prepared by serial dilution of the stock solution. The calibration curve is constructed by plotting the peak area against the concentration of the standards. |
Quantitative Data Summary
Table 1: Method Performance for Quizalofop-p-ethyl and its Metabolites in Various Matrices
| Analyte | Matrix | Method | LOQ (mg/kg) | LOD (mg/kg) | Average Recovery (%) | RSD (%) | Reference |
| Quizalofop-p-ethyl | Tobacco Leaves | HPLC-MS/MS | 0.01 | - | 89.0 - 91.6 | 2.9 - 3.9 | |
| Quizalofop-p-ethyl Metabolite | Tea | HPLC-MS/MS | 0.01 | - | 88.1 - 95.0 | 1.7 - 5.4 | |
| Quizalofop-p-ethyl | Soil | LC-MS/MS | 0.005 | 0.001 | - | - | |
| Quizalofop-p (metabolite) | Soil | LC-MS/MS | 0.005 | 0.001 | - | - | |
| 3-OH-quizalofop-acid (metabolite) | Soil | LC-MS/MS | 0.001 | 0.0002 | - | - | |
| Quizalofop-p-ethyl | Adzuki Bean & Soil | HPLC-DAD | 0.015 - 0.02 | 0.005 - 0.008 | 88.7 - 116.2 | 0.82 - 4.39 | |
| Quizalofop-p-acid (metabolite) | Adzuki Bean & Soil | HPLC-DAD | 0.01 - 0.03 | 0.003 - 0.01 | 88.7 - 116.2 | 0.82 - 4.39 | |
| Quizalofop ethyl, tefuryl, and metabolites | Foods | GC-MS/MS | - | 0.00025 | 80 - 93 | 1 - 7 |
Experimental Protocols
Method 1: HPLC-MS/MS for Quizalofop-p-ethyl and Metabolites in Complex Matrices
-
Sample Extraction (Matrix Solid-Phase Dispersion):
-
Weigh a representative sample of the matrix (e.g., 5g of homogenized tea leaves).
-
Add a purifying agent and mix.
-
Perform matrix solid-phase dispersion extraction.
-
-
Standard Solution Preparation:
-
Prepare a 100 mg/L stock solution of Quizalofop-p-ethyl and its metabolite in methanol.
-
Perform serial dilutions to prepare working standard solutions at concentrations of 0.01, 0.025, 0.05, 0.1, 0.25, and 0.5 mg/L.
-
-
HPLC-MS/MS Conditions:
-
Chromatographic Column: C18 column.
-
Mobile Phase: A: Acetonitrile, B: 5mmol/L ammonium acetate aqueous solution.
-
Gradient Elution:
-
0-0.5 min: 10% A
-
0.5-1.0 min: 10%-90% A
-
1.0-6.0 min: 90% A
-
6.0-8.0 min: 90%-10% A
-
8.0-10.0 min: 10% A
-
-
Flow Rate: 0.30 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive/negative ion scanning mode.
-
Spray Voltage: 3200V (positive), 2800V (negative).
-
Capillary Temperature: 350°C.
-
Method 2: LC-MS/MS for Quizalofop-p-ethyl and Metabolites in Soil
-
Sample Extraction:
-
Weigh 5 g of soil into a centrifuge tube.
-
Add 15 mL of acetonitrile:6% phosphoric acid in water (80:20, v:v).
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Shake horizontally for a specified time (e.g., 30 minutes).
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Centrifuge and collect the supernatant.
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Repeat the extraction step.
-
-
Extract Dilution:
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For Quizalofop-p-ethyl and Quizalofop-p analysis, dilute an aliquot of the extract with acetonitrile-water (90:10, v/v).
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For 3-OH-quizalofop-acid analysis, dilute a separate aliquot with water.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm).
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Column Temperature: 50°C.
-
Mobile Phase: A: 4mM ammonium formate with 0.1% formic acid in water, B: 4mM ammonium formate with 0.1% formic acid in methanol.
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Gradient Elution:
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0.0-0.5 min: 95:5 (A:B)
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1.0 min: 50:50 (A:B)
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3.0-3.5 min: 5:95 (A:B)
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3.6-4.0 min: 95:5 (A:B)
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Injection Volume: 20 µL.
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Mass Spectrometry: Electrospray ionization (ESI).
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Visualizations
Caption: Experimental workflow for this compound analysis by HPLC-MS/MS.
Caption: Troubleshooting logic for common issues in this compound analysis.
References
Addressing cross-resistance between Quizalofop-ethyl and other ACCase inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation templates for researchers investigating cross-resistance between Quizalofop-ethyl and other acetyl-CoA carboxylase (ACCase) inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during herbicide resistance research in a question-and-answer format.
Q1: My whole-plant dose-response assay shows erratic results or poor dose-response curves. What are the likely causes?
A1: Inconsistent results in whole-plant assays can stem from several factors. First, rule out issues with your herbicide application, such as improper sprayer calibration or nozzle blockages, which can lead to uneven application.[1][2] Environmental conditions are also critical; factors like temperature, soil moisture, and light conditions can affect herbicide efficacy.[2][3] Additionally, consider biological variability, including the growth stage of the weeds at the time of application and potential genetic heterogeneity within your seed samples.[4] Ensure that plants are at a consistent growth stage (e.g., 2-3 leaves) for treatment.
Q2: I've observed weed survival in the field after applying this compound, but my lab assays don't confirm high levels of resistance. Why the discrepancy?
A2: This is a common scenario. Field-level control failure is not always due to high-level, target-site resistance. Other potential causes include:
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Application Errors: The herbicide may not have been applied at the correct rate or at the optimal growth stage for the weed.
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Environmental Factors: Conditions like heavy rainfall shortly after application can wash the herbicide off.
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Low-Level Resistance: The population may possess non-target-site resistance (NTSR), such as enhanced metabolism, which can provide a degree of protection in the field but may be less apparent in controlled lab assays without specific metabolic inhibitor studies.
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Patchy Distribution: Resistance may be confined to isolated patches in the field, and your seed sampling may not have been representative of these areas.
Q3: My PCR sequencing of the ACCase gene did not reveal any known mutations associated with resistance, yet the weed biotype is clearly resistant to this compound. What's next?
A3: If target-site mutations are absent, the resistance mechanism is likely non-target-site resistance (NTSR). NTSR often involves enhanced herbicide metabolism, where enzymes like cytochrome P450 monooxygenases (P450s) or glutathione S-transferases (GSTs) detoxify the herbicide before it can reach the ACCase enzyme. To investigate this, you can conduct experiments using metabolic inhibitors. For example, pre-treating plants with a P450 inhibitor (e.g., malathion) or a GST inhibitor (e.g., NBD-Cl) before applying this compound can reverse the resistance phenotype if these enzyme families are involved.
Q4: I am seeing cross-resistance to other aryloxyphenoxypropionate (FOP) herbicides, but not to cyclohexanedione (DIM) herbicides. Is this expected?
A4: Yes, this is a well-documented pattern. Different mutations in the ACCase gene confer varying cross-resistance profiles. For instance, some mutations, like the Ile-1781-Leu substitution, can confer strong resistance to FOPs (e.g., this compound) and phenylpyrazoline (DEN) herbicides, but maintain susceptibility to DIMs (e.g., clethodim). This is because FOPs, DIMs, and DENs have slightly different binding behaviors within the ACCase enzyme's active site.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for this compound? this compound is an ACCase inhibitor. After being absorbed by the plant, it is converted to its active form, quizalofop acid. This acid binds to and inhibits the ACCase enzyme, which is crucial for the first step in fatty acid synthesis. The disruption of fatty acid production leads to the breakdown of cell membranes and ultimately plant death in susceptible grass species.
What is the difference between target-site resistance (TSR) and non-target-site resistance (NTSR)?
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Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the gene that codes for the target enzyme (in this case, ACCase). These mutations alter the enzyme's structure, reducing the binding affinity of the herbicide and rendering it less effective. TSR can also result from the overexpression of the target enzyme.
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Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target at a lethal concentration. The most common form of NTSR is enhanced metabolic resistance, where enzymes detoxify the herbicide. Other NTSR mechanisms include reduced herbicide uptake or translocation.
How do specific ACCase mutations affect cross-resistance patterns? Different amino acid substitutions in the carboxyl-transferase (CT) domain of the ACCase enzyme result in distinct cross-resistance profiles. For example:
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An Ile-1781-Leu substitution generally confers resistance to FOP and DEN herbicides but not to DIMs.
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A Trp-2027-Cys substitution can provide broad cross-resistance to both FOPs and DIMs.
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An Asp-2078-Gly mutation often confers resistance to multiple ACCase inhibitor chemical families. Each mutation alters the herbicide's binding pocket differently, impacting its affinity for various ACCase inhibitor groups.
What is multiple resistance? Multiple resistance occurs when a weed biotype possesses two or more distinct resistance mechanisms, allowing it to withstand herbicides from different modes of action. For example, a plant could have both an altered ACCase enzyme (conferring resistance to this compound) and an altered ALS enzyme (conferring resistance to sulfonylureas). This can also occur when a plant has both TSR and NTSR mechanisms.
Data Presentation
Quantitative data from dose-response experiments should be summarized for clarity. The Resistance Index (RI) is a key metric, calculated as the GR50 of the resistant (R) population divided by the GR50 of the susceptible (S) population.
Table 1: Example Cross-Resistance Profile for a Resistant Lolium rigidum Biotype
| Herbicide | Chemical Family | GR50 (g a.i./ha) - S Biotype | GR50 (g a.i./ha) - R Biotype | Resistance Index (RI) |
| This compound | FOP | 8 | 128 | 16.0 |
| Fenoxaprop-p-ethyl | FOP | 12 | 156 | 13.0 |
| Clethodim | DIM | 15 | 22 | 1.5 |
| Sethoxydim | DIM | 30 | 96 | 3.2 |
| Pinoxaden | DEN | 10 | 95 | 9.5 |
GR50: The herbicide dose required to cause a 50% reduction in plant growth (e.g., biomass). RI > 10 is generally considered high resistance. RI between 2 and 10 indicates low to moderate resistance.
Experimental Protocols
Whole-Plant Dose-Response Assay
This protocol is used to determine the level of resistance in a suspected population by comparing its response to a known susceptible population.
Methodology:
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Seed Germination: Germinate seeds of both resistant (R) and susceptible (S) biotypes in petri dishes or directly in pots filled with a suitable growing medium (e.g., a 1:1 peat-sand mixture).
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Plant Growth: Transplant seedlings at the coleoptile stage into individual pots. Grow plants in a controlled environment (greenhouse or growth chamber) with standardized temperature, humidity, and photoperiod.
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Herbicide Application: When plants reach the 2-3 leaf stage, apply the selected ACCase inhibitors at a range of doses. This should typically include a zero-dose control and 6-8 rates, ranging from well below to well above the recommended field rate. Use a precision laboratory track sprayer for uniform application.
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Data Collection: After a set period (typically 21-28 days after treatment), assess plant response. The most common method is to harvest the above-ground biomass, dry it in an oven (e.g., at 60°C for 72 hours), and record the dry weight.
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Data Analysis: Convert the dry weight data to a percentage of the untreated control for each biotype. Use a statistical software package to perform a non-linear regression analysis (e.g., a log-logistic dose-response model) to calculate the GR50 value for each population and herbicide.
In Vitro ACCase Enzyme Activity Assay
This assay directly measures the sensitivity of the ACCase enzyme from R and S plants to the herbicide, helping to confirm if resistance is target-site based.
Methodology:
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Enzyme Extraction: Harvest fresh leaf tissue from young, actively growing plants of both R and S biotypes. Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder. Extract the crude enzyme in a suitable extraction buffer on ice.
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Protein Quantification: Determine the total protein concentration in the crude extracts using a standard method like the Bradford assay. This is necessary to normalize the enzyme activity.
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Enzyme Assay: The assay measures ACCase activity by quantifying the ATP-dependent carboxylation of acetyl-CoA. A common method is a colorimetric assay using malachite green to detect the phosphate released from ATP hydrolysis.
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Inhibition Assay: Perform the enzyme assay in the presence of a range of concentrations of the active form of the herbicide (e.g., quizalofop acid). Include a control with no herbicide.
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Data Analysis: Calculate the enzyme activity as a percentage of the no-herbicide control. Plot the percent inhibition against the herbicide concentration and use non-linear regression to determine the I50 value (the herbicide concentration required to inhibit 50% of the enzyme activity) for both R and S biotypes. A significantly higher I50 value for the R biotype confirms target-site resistance.
Visualizations
Visual aids are essential for understanding complex biological processes and experimental designs.
Caption: Workflow for investigating suspected ACCase inhibitor resistance.
Caption: Comparison of TSR and NTSR mechanisms for ACCase inhibitors.
References
Improving linearity and LOQ for Quizalofop-ethyl quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Quizalofop-ethyl. Our aim is to help you improve the linearity and limit of quantification (LOQ) of your analytical methods.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing poor linearity (R² value < 0.99) in my calibration curve?
Possible Causes & Solutions:
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Inadequate Chromatographic Separation: Poor peak shape, such as fronting or tailing, can affect the accuracy of peak integration and, consequently, linearity.
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Solution: An independent laboratory validation found that using a longer HPLC column (e.g., 100 mm instead of 50 mm) can provide additional theoretical plates and resolve chromatographic issues like tailing interference peaks.[1] Also, ensure your mobile phase composition is optimized for sharp, symmetrical peaks.
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Insufficient Equilibration Time: The analytical column may not be fully equilibrated between injections, leading to shifts in retention time and inconsistent responses.
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Solution: It has been found that adding extra equilibration time (e.g., 2.0-3.0 minutes) at the end of the gradient program can improve calibration linearity.[1]
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Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to a non-linear response, especially in LC-MS/MS analysis.
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Solution: Prepare matrix-matched calibration standards to compensate for these effects.[2] This involves preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.
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-
Detector Saturation: At high concentrations, the detector response may become non-linear.
-
Solution: Extend the calibration curve to include higher concentrations to check for saturation. If saturation is observed, you may need to dilute your more concentrated samples to fall within the linear range of the detector.
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Question 2: How can I improve my Limit of Quantification (LOQ)?
Possible Causes & Solutions:
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Suboptimal Sample Preparation: Inefficient extraction or inadequate cleanup can result in low recovery of this compound and high background noise, both of which negatively impact the LOQ.
-
Solution: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a simple and economical extraction technique that has been successfully used for this compound analysis.[2] For cleanup, Primary Secondary Amine (PSA) can be used to remove interferences.
-
-
Insufficient Detector Sensitivity: The detector may not be sensitive enough to detect low concentrations of the analyte.
-
Solution: For lower detection limits, LC-MS/MS is generally more sensitive than HPLC-DAD.[2] Optimizing the MS parameters, such as monitoring specific ion transitions, can significantly enhance sensitivity.
-
-
High Background Noise: A noisy baseline can make it difficult to distinguish the analyte peak from the background, leading to a higher LOQ.
-
Solution: Ensure high-purity solvents and reagents are used. A well-maintained HPLC/LC-MS system is crucial. Check for and eliminate any leaks in the system.
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Question 3: I'm observing peak tailing in my chromatograms. What could be the cause?
Possible Causes & Solutions:
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Secondary Interactions: Active sites on the column or in the sample flow path can cause secondary interactions with the analyte, leading to peak tailing.
-
Solution: Use a highly inert column. Also, check for and clean any active sites in the injector or transfer lines.
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Column Overload: Injecting too much sample can overload the column, resulting in poor peak shape.
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Solution: Reduce the injection volume or dilute the sample.
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-
Poor Column Condition: An old or contaminated column can lead to peak tailing.
-
Solution: Try flushing the column or, if necessary, replace it. Trimming a small portion from the inlet of the column can sometimes resolve the issue.
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Frequently Asked Questions (FAQs)
Q1: What is a typical LOQ I can expect for this compound analysis?
A1: The LOQ for this compound can vary significantly depending on the analytical method and the sample matrix. For instance, with HPLC-DAD, LOQs of 0.015–0.02 mg/kg have been reported in adzuki bean and soil samples. Using LC-MS/MS, a more sensitive technique, an LOQ of 0.005 mg/kg has been achieved in soil. For commercial formulations analyzed by HPLC-UV, the LOQ might be higher, for example, 54.1 µg/mL.
Q2: What are the common sample preparation methods for this compound?
A2: The QuEChERS method is widely used for extracting this compound from various matrices due to its simplicity and efficiency. Other methods include solid-phase extraction (SPE) and liquid-liquid microextraction. For soil samples, a common extraction solvent is a mixture of acetonitrile and 6% phosphoric acid in water.
Q3: What are the recommended chromatographic conditions for HPLC analysis of this compound?
A3: A typical HPLC method for this compound uses a C18 reversed-phase column. The mobile phase is often a mixture of acetonitrile and water (sometimes with a small amount of acetic acid to improve peak shape) in an isocratic or gradient elution mode. A common flow rate is 1.0 to 1.5 mL/min, with UV detection around 236 nm or 260 nm.
Q4: How do I deal with matrix effects in my analysis?
A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS, are a common challenge. The most effective way to mitigate this is by using matrix-matched calibration standards. This involves preparing your standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.
Quantitative Data Summary
The following table summarizes the linearity and LOQ data from various studies on this compound quantification.
| Analytical Method | Matrix | Linearity (R²) | Limit of Quantification (LOQ) | Reference |
| HPLC-DAD | Adzuki Bean, Soil | > 0.99 | 0.015–0.02 mg/kg | |
| LC-MS/MS | Soil | > 0.99 | 0.005 mg/kg | |
| HPLC-UV | Commercial Formulation | 0.9971 | 54.1 µg/mL | |
| LC-MS/MS | Vegetables | Not specified | 0.005–0.01 mg/kg |
Experimental Protocols
Protocol 1: Quantification of this compound in Soil by LC-MS/MS
This protocol is based on a validated method for determining this compound residues in soil.
1. Sample Preparation (Extraction)
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Weigh 5 g of the soil sample into a centrifuge tube.
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Add 15 mL of an extraction solvent (acetonitrile:6% phosphoric acid in water, 80:20 v/v).
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Shake vigorously for 30 minutes at approximately 300 rpm.
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Centrifuge for 5 minutes at 4000 rpm.
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Transfer the supernatant to a clean tube.
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Repeat the extraction of the soil pellet with another 15 mL of the extraction solvent.
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Combine the supernatants.
2. Sample Cleanup and Dilution
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Take an 8% aliquot from the combined extract.
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Dilute this aliquot with an acetonitrile:water mixture (90:10 v/v) for the determination of this compound.
3. LC-MS/MS Analysis
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HPLC Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)
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Mobile Phase: Optimized gradient of acetonitrile and water.
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Flow Rate: As per instrument optimization.
-
Injection Volume: 20 µL
-
MS/MS Detection: Monitor the transition m/z 373.0 → 299.0 for quantification and m/z 375.0 → 300.9 for confirmation in positive ion mode.
4. Calibration
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Prepare matrix-matched calibration standards over a suitable concentration range (e.g., 0.010 ng/mL to 0.2 ng/mL).
Protocol 2: Quantification of this compound in a Commercial Formulation by HPLC-UV
This protocol is adapted from a method for analyzing Quizalofop-p-ethyl in an emulsifiable concentrate (EC) formulation.
1. Standard Solution Preparation
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Accurately weigh about 50 mg of Quizalofop-p-ethyl reference standard and dissolve it in 25 mL of acetonitrile to prepare a stock solution.
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Dilute 1 mL of the stock solution to 10 mL with acetonitrile to get a working standard solution.
2. Sample Solution Preparation
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Weigh an amount of the EC formulation equivalent to 50 mg of Quizalofop-p-ethyl.
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Dilute it to 25 mL with acetonitrile.
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Take 1 mL of this solution and dilute to 10 mL with acetonitrile.
3. HPLC Analysis
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HPLC Column: Brownlee™ C-18 column
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Mobile Phase: Acetonitrile and distilled water (80:20 v/v)
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Flow Rate: 1.5 mL/min
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Injection Volume: 20 µL
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UV Detection: 260 nm
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Column Temperature: 30°C
4. Calibration
-
Prepare a series of calibration standards in the range of 2000 µg/mL to 10000 µg/mL.
Visualizations
References
Validation & Comparative
Metabolic Divergence: A Comparative Analysis of Quizalofop-ethyl Metabolism in Susceptible and Resistant Weeds
A deep dive into the metabolic fate of the herbicide quizalofop-ethyl reveals significant differences between susceptible and resistant weed populations. Enhanced metabolic detoxification, primarily mediated by cytochrome P450 monooxygenoxygenases (P450s) and glutathione S-transferases (GSTs), is a key mechanism endowing resistance. This guide provides a comparative analysis of the metabolic profiles, supported by experimental data and detailed methodologies, to elucidate the biochemical basis of this compound resistance.
Resistant weeds exhibit a more rapid and efficient breakdown of this compound into non-toxic or less toxic metabolites compared to their susceptible counterparts. This accelerated metabolism prevents the active form of the herbicide, quizalofop acid, from reaching its target site, the acetyl-CoA carboxylase (ACCase) enzyme, thereby allowing the resistant plants to survive.
Quantitative Comparison of this compound Metabolism
The rate of this compound degradation is a critical determinant of resistance. Studies have consistently shown that resistant weed biotypes metabolize the parent herbicide at a significantly faster rate.
| Weed Species | Population | Time After Treatment (hours) | This compound Remaining (%) | Reference |
| Polypogon fugax | Susceptible (S) | 24 | Not specified, but higher than R | [1] |
| Resistant (R) | 24 | Lower than S, degradation confirmed by HPLC | [1] | |
| Lolium rigidum | Susceptible (S) | Not specified | Lower metabolic rate | [2] |
| Resistant (R) | Not specified | Enhanced capacity for diclofop acid metabolism | [2] | |
| Alopecurus myosuroides | Susceptible (S) | 96 | Similar degradation to R | [3] |
| Resistant (R) | 96 | Similar degradation to S, but differences in metabolite formation |
Table 1: Comparative Degradation of this compound in Susceptible vs. Resistant Weeds.
While the degradation of the parent compound is a key indicator, the profile of metabolites formed provides deeper insight into the resistance mechanism. In resistant Polypogon fugax, for instance, higher levels of a glutathione (GSH)-quizalofop conjugate and a propanoic acid derivative have been identified, indicating the involvement of GSTs in the detoxification pathway.
Metabolic Pathways of this compound
The primary metabolic pathways of this compound in weeds involve hydrolysis, hydroxylation, and conjugation. In susceptible plants, the conversion of this compound to its active acid form is the predominant initial step. However, in resistant plants, subsequent detoxification reactions occur at an accelerated rate.
Figure 1: Metabolic pathways of this compound in susceptible and resistant weeds.
Experimental Workflows
The investigation of this compound metabolism involves a series of well-defined experimental procedures, from sample preparation to sophisticated analytical techniques.
Figure 2: General experimental workflow for comparing metabolic profiles.
Detailed Experimental Protocols
Metabolite Extraction and Analysis using HPLC
This protocol outlines a general method for the extraction and quantification of this compound and its primary metabolite, quizalofop acid, from plant tissue.
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Sample Preparation: Harvested plant material is flash-frozen in liquid nitrogen and ground to a fine powder.
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Extraction: A known weight of the powdered tissue is extracted with a solution of acetonitrile and water (containing 1% v/v acetic acid), typically in a 70:30 (v/v) ratio. The mixture is vortexed and centrifuged to pellet the solid debris.
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Purification: The supernatant is passed through a C18 solid-phase extraction (SPE) cartridge to remove interfering compounds.
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HPLC Analysis: The purified extract is analyzed using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a Diode Array Detector (DAD).
-
Mobile Phase: Acetonitrile and water (containing 1% v/v acetic acid) in a 70:30 (v/v) ratio.
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Flow Rate: 1 mL/min.
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Column Temperature: 30°C.
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Detection: UV absorbance at a specified wavelength (e.g., 235 nm).
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Quantification: The concentrations of this compound and quizalofop acid are determined by comparing their peak areas to those of known standards.
LC-MS/MS Analysis of this compound and its Metabolites
For more sensitive and specific detection of a wider range of metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.
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Sample Preparation and Extraction: Follow the same procedure as for HPLC analysis.
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LC-MS/MS Conditions:
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Chromatographic Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH C18).
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Mobile Phase: A gradient of acetonitrile and an aqueous solution of ammonium formate with formic acid.
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Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a range of metabolites.
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Mass Spectrometry: A tandem mass spectrometer is used to monitor specific precursor-to-product ion transitions for this compound, quizalofop acid, and other potential metabolites (e.g., hydroxylated and conjugated forms). For example, the transition for quizalofop-p-ethyl can be m/z 373.0 → 299.0.
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-
Data Analysis: Metabolites are identified based on their retention times and mass fragmentation patterns, and quantified using standard curves.
Glutathione S-Transferase (GST) Activity Assay
This assay measures the activity of GST enzymes in plant extracts, which are involved in the conjugation of quizalofop acid with glutathione.
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Enzyme Extraction: Soluble proteins are extracted from plant tissues using a suitable buffer (e.g., phosphate buffer, pH 6.5).
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Assay Principle: The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST. The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
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Reaction Mixture: The reaction mixture typically contains phosphate buffer, GSH, CDNB, and the plant protein extract.
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Measurement: The increase in absorbance at 340 nm over time is monitored using a spectrophotometer.
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Calculation: GST activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of the product.
Cytochrome P450 Inhibition Assay
To investigate the role of P450s in this compound metabolism, inhibitor studies are conducted.
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Inhibitor Application: Plants are pre-treated with a known P450 inhibitor, such as malathion, before the application of this compound.
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Herbicide Treatment and Analysis: Following the inhibitor pre-treatment, plants are treated with this compound. The rate of herbicide metabolism is then determined using HPLC or LC-MS/MS as described above.
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Evaluation: A significant reduction in the rate of this compound metabolism in the inhibitor-treated plants compared to the non-inhibitor-treated resistant plants indicates the involvement of P450 enzymes in the resistance mechanism.
References
A Comparative Analysis of Quizalofop-ethyl and Clethodim in the Management of Grassy Weeds
A comprehensive guide for researchers and agricultural scientists on the performance, experimental protocols, and mechanisms of action of two leading graminicides.
In the ongoing challenge of managing gramineous weeds in broadleaf crops, Quizalofop-ethyl and Clethodim have emerged as two prominent post-emergence herbicides. Both belong to the acetyl-CoA carboxylase (ACCase) inhibitor group, yet they exhibit distinct performance characteristics against various grass weed species. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their mode of action and experimental application.
Performance Comparison: Efficacy Against Key Grass Weeds
The efficacy of this compound and Clethodim can vary depending on the target weed species, their growth stage, and environmental conditions. The following table summarizes quantitative data from various studies, offering a comparative overview of their performance.
| Target Weed Species | Herbicide | Application Rate (g a.i./ha) | Weed Stage | Control Efficiency (%) | Source |
| Echinochloa crus-galli (Barnyardgrass) | This compound | 50 | 2-4 leaf | 92.9 | [1] |
| Clethodim | 120 - 144 | 2-3 leaf | >90 | [2] | |
| Setaria faberi (Giant Foxtail) | This compound | Not Specified | Up to 60 cm | 95 | [3] |
| Clethodim | Not Specified | Up to 60 cm | 89-99 | [3] | |
| Digitaria sanguinalis (Large Crabgrass) | This compound | 37.5 - 100 | Not Specified | High | [3] |
| Clethodim | 108 | 2-4 leaf | Effective | ||
| Avena fatua (Wild Oat) | This compound | 37.5 - 100 | Not Specified | High | |
| Volunteer Wheat | Quizalofop-P-ethyl | 36 | Seedling | >90 | |
| Clethodim | 30 | Seedling | 63-98 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of herbicide efficacy studies, a detailed experimental protocol is crucial. The following is a generalized methodology based on common practices in the cited research for evaluating post-emergence herbicides like this compound and Clethodim.
1. Experimental Design:
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Layout: Randomized Complete Block Design (RCBD) with a minimum of three to four replications per treatment.
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Plot Size: Sufficiently large to minimize edge effects and allow for representative sampling, typically ranging from 2x5 meters to 3x10 meters.
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Treatments: Include a range of application rates for both this compound and Clethodim, a weedy check (untreated control), and a weed-free check (manual weeding) for comparison.
2. Site and Crop Management:
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Location: Conduct trials in areas with a natural and uniform infestation of the target grass weed species.
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Crop: Utilize a broadleaf crop known to be tolerant to both herbicides, such as soybean or cotton.
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Agronomic Practices: Follow standard local practices for fertilization, irrigation, and pest management to ensure optimal crop growth.
3. Herbicide Application:
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Timing: Apply herbicides at the specified growth stage of the target weeds, typically between the 2 to 6-leaf stage for annual grasses.
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Equipment: Use a calibrated backpack or bicycle sprayer equipped with flat-fan nozzles to ensure uniform coverage.
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Spray Volume: Typically between 150 to 300 liters per hectare.
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Adjuvants: Include appropriate adjuvants, such as crop oil concentrate (COC) or non-ionic surfactant (NIS), as recommended by the herbicide label to enhance uptake and efficacy.
4. Data Collection and Analysis:
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Weed Control Assessment: Visually assess weed control at regular intervals after application (e.g., 7, 14, 21, and 28 days after treatment - DAT) using a scale of 0% (no control) to 100% (complete control).
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Weed Density and Biomass: At a specified time point (e.g., 28 or 45 DAT), count the number of weeds per unit area (e.g., per square meter) and harvest the above-ground biomass. Dry the biomass to a constant weight to determine the dry matter reduction compared to the weedy check.
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Crop Phytotoxicity: Visually assess any crop injury (e.g., stunting, chlorosis, necrosis) at regular intervals after application using a 0% (no injury) to 100% (crop death) scale.
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Yield: At crop maturity, harvest the central rows of each plot to determine the crop yield.
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Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) and a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Visualizing the Mechanisms and Workflow
To further elucidate the scientific principles and processes involved, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Mode of action for ACCase-inhibiting herbicides.
Caption: Generalized experimental workflow for herbicide efficacy trials.
Mode of Action: Inhibition of Acetyl-CoA Carboxylase
Both this compound and Clethodim are systemic herbicides that are absorbed through the foliage and translocated to the meristematic tissues of grass weeds. Their primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes.
This compound belongs to the aryloxyphenoxypropionate ("fop") chemical family, while Clethodim is a cyclohexanedione ("dim"). Although they belong to different chemical families, they both bind to and inhibit the same enzyme in susceptible grass species. The inhibition of ACCase leads to a cessation of fatty acid production, disruption of cell membrane integrity, and ultimately, the death of the weed. Symptoms of herbicide activity, such as yellowing and necrosis of new leaves, typically appear within 7 to 14 days of application.
Broadleaf plants are naturally tolerant to these herbicides because they possess a form of the ACCase enzyme that is not sensitive to "fop" and "dim" chemistry.
Conclusion
Both this compound and Clethodim are highly effective herbicides for the control of a broad spectrum of grass weeds in various broadleaf crops. The choice between the two may depend on the specific weed species present, the growth stage of the weeds, and economic considerations. As demonstrated by the compiled experimental data, both herbicides can provide excellent control when applied according to label recommendations and under appropriate environmental conditions. For researchers and drug development professionals, understanding the nuances in their performance and the standardized protocols for their evaluation is paramount for developing effective and sustainable weed management strategies.
References
Independent Laboratory Validation of BASF's Method for Quizalofop-ethyl Determination
An independent laboratory has successfully validated BASF's analytical method for the determination of quizalofop-p-ethyl and its metabolites, quizalofop-p and 3-OH-quizalofop-acid, in both soil and water matrices. The validation, conducted in compliance with Good Laboratory Practice (GLP) standards, confirms that the method is reliable, accurate, and reproducible for quantifying these residues at low levels. The validated method, designated as D1303/02 for soil and D1304/02 for water, employs liquid chromatography with tandem mass spectrometry (LC-MS/MS) for detection and quantification.[1][2][3][4][5]
Comparative Performance of Analytical Methods
The validated BASF method demonstrates high sensitivity and accuracy. The Limit of Quantitation (LOQ) for quizalofop-p-ethyl in soil is 0.005 mg/kg and in water is 0.001 mg/kg. The method consistently yielded recovery rates within the acceptable range of 70-120% with a relative standard deviation (RSD) of less than 20%, indicating high precision and accuracy.
For comparison, an alternative method utilizing High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) has been reported for the analysis of quizalofop-p-ethyl and its metabolite quizalofop-p-acid in adzuki bean and soil. This method reported recoveries ranging from 88.7% to 116.2% with RSDs between 0.82% and 4.39%. The LOQs for this HPLC-DAD method were between 0.01 and 0.03 mg/kg. While this alternative method provides a cost-effective option, the LC-MS/MS method validated for BASF offers superior sensitivity with lower LOQs.
| Method | Analyte | Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | RSD (%) | LOQ (mg/kg) |
| BASF Method D1303/02 (LC-MS/MS) | Quizalofop-p-ethyl | Soil | 0.005 | 95.8 | 3.01 | 0.005 |
| 0.05 | 96.6 | 2.50 | ||||
| Quizalofop-p | Soil | 0.005 | 98.4 | 4.34 | 0.005 | |
| 0.05 | 99.2 | 2.53 | ||||
| 3-OH-quizalofop-acid | Soil | 0.001 | 94.7 | 5.23 | 0.001 | |
| 0.01 | 96.9 | 2.87 | ||||
| BASF Method D1304/02 (LC-MS/MS) | Quizalofop-p-ethyl | Tap Water | 0.001 | 110 | 4.23 | 0.001 |
| 0.01 | 94.2 | 4.45 | ||||
| Quizalofop-p | Tap Water | 0.001 | 112 | 4.90 | 0.001 | |
| 0.01 | 99.6 | 8.39 | ||||
| 3-OH-quizalofop-acid | Tap Water | 0.001 | 103 | 14.2 | 0.001 | |
| 0.01 | 80.9 | 5.73 | ||||
| Alternative Method (HPLC-DAD) | Quizalofop-p-ethyl | Soil | 0.01 - 0.5 | 88.7 - 116.2 | 0.82 - 4.39 | 0.01 - 0.03 |
| Quizalofop-p-acid | Soil | 0.01 - 0.5 | 88.7 - 116.2 | 0.82 - 4.39 | 0.01 - 0.03 |
Experimental Protocols
BASF Method D1303/02: Determination in Soil
1. Sample Extraction:
-
A 5 g soil sample is extracted by shaking twice with a solution of acetonitrile and 6% phosphoric acid in water (80:20, v/v).
2. Sample Preparation for Quizalofop-p-ethyl and Quizalofop-p Analysis:
-
An 8% aliquot of the extract is diluted with a 90:10 (v/v) mixture of acetonitrile and water.
3. Sample Preparation for 3-OH-quizalofop-acid Analysis:
-
A separate 40% aliquot of the original extract is diluted with water.
4. LC-MS/MS Analysis:
-
The prepared samples are analyzed using LC-MS/MS. For quizalofop-p-ethyl, the primary quantification transition monitored is m/z 373.0 → 299.0 in positive mode.
BASF Method D1304/02: Determination in Water
1. Sample Preparation for Quizalofop-p-ethyl and Quizalofop-p Analysis:
-
A 10 g water sample is taken, and a 0.5% aliquot is diluted with a 90:10 (v/v) mixture of acetonitrile and water.
2. Sample Preparation for 3-OH-quizalofop-acid Analysis:
-
An additional 0.5% aliquot of the water sample is diluted with a 55:45 (v/v) mixture of acetonitrile and water.
3. LC-MS/MS Analysis:
-
The prepared samples are analyzed by LC-MS/MS.
Experimental Workflow
References
Degradation of Quizalofop-ethyl in Soil: A Comparative Analysis of Aerobic and Anaerobic Conditions
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the environmental fate of the herbicide Quizalofop-ethyl, comparing its degradation pathways, persistence, and key metabolites in the presence and absence of oxygen in soil environments.
This compound, a selective post-emergence herbicide, is widely used for the control of grass weeds in a variety of broadleaf crops. Its environmental fate, particularly its persistence and degradation in soil, is a critical aspect of its ecological risk assessment. This guide provides a comparative analysis of the degradation of this compound in soil under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, supported by experimental data and detailed protocols.
Executive Summary of Comparative Degradation
This compound undergoes rapid transformation in soil, with its persistence being significantly influenced by the presence of oxygen. The primary degradation step under both aerobic and anaerobic conditions is the hydrolysis of the ethyl ester to its biologically active acidic form, quizalofop-acid. Subsequent degradation of quizalofop-acid proceeds at different rates and potentially through different pathways depending on the redox potential of the soil.
| Parameter | Aerobic Conditions | Anaerobic Conditions |
| Parent Compound (this compound) Half-life (DT₅₀) | Very short (e.g., 0.45 - 0.71 days)[1] | Rapid hydrolysis to quizalofop-acid is expected, leading to a short half-life. |
| Primary Metabolite (Quizalofop-acid) Half-life (DT₅₀) | Moderately persistent to persistent (e.g., 45 days to over 100 days in some studies)[2] | Generally slower degradation than in aerobic conditions. Estimated to be in the range of 15 to 77 days, based on structurally similar herbicides. |
| Major Metabolites | Quizalofop-acid, Hydroxy-quizalofop, Dihydroxy-quinoxaline, 2-(4-hydroxyphenoxy)propionic acid | Quizalofop-acid is the primary metabolite. Further degradation is slower. |
| Overall Persistence | This compound is non-persistent, while its primary metabolite, quizalofop-acid, can exhibit moderate to high persistence. | This compound is considered non-persistent under anaerobic conditions as well. |
Degradation Pathways and Experimental Workflow
The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic transformations. The following diagrams illustrate the generally accepted degradation pathway and a typical experimental workflow for studying its fate in soil.
References
A Head-to-Head Battle for Weed Control: Evaluating the Cost-Effectiveness of Quizalofop-ethyl Versus Manual Weeding
A comprehensive analysis of two primary weed management strategies reveals a trade-off between upfront investment and long-term economic benefits. While manual weeding offers a traditional, non-chemical approach, the herbicide Quizalofop-ethyl presents a potent and often more cost-effective solution for controlling grassy weeds in broadleaf crops.
This guide provides a detailed comparison of the economic and agronomic performance of this compound and manual weeding, supported by experimental data. The information is intended for researchers, scientists, and agricultural professionals to facilitate informed decisions in weed management strategies.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators of this compound and manual weeding based on various field studies. These data highlight the differences in weed control efficiency, impact on crop yield, and overall economic returns.
| Treatment | Weed Control Efficiency (%) | Crop Yield ( kg/ha ) | Net Return (USD/ha) | Benefit-Cost Ratio (BCR) |
| This compound (50 g a.i./ha) | 81.3%[1] | Groundnut: 980[2] | Groundnut: 243.09 | Groundnut: 2.52[3] |
| Manual Weeding (Two rounds) | 85.6%[1] | Groundnut: 1380[3] | Groundnut: 216.29 | Groundnut: Varies |
| This compound + One Hand Weeding | 72.3% | Groundnut: 2260 | Groundnut: 707.56 | Groundnut: 2.49 |
| Weedy Check | 0% | Groundnut: 589 (implied) | Groundnut: - | Groundnut: 1.51 |
Note: Net returns and BCR are highly dependent on fluctuating market prices for crops and input costs. The values presented are indicative and based on the cited studies. Crop yield can vary significantly based on the crop type, weed pressure, and environmental conditions.
| Cost Component | This compound | Manual Weeding |
| Material Cost | Herbicide: $4.87 - $18.68 per liter (5% - 10% EC) | - |
| Application Cost | Varies (equipment, fuel, labor for spraying) | - |
| Labor Cost | Minimal (for application) | $30 - $125 per session (varies by region and labor availability) |
| Total Estimated Cost per Hectare | Lower | Higher (often 2-5 times that of herbicides) |
Experimental Protocols
The data presented in this guide are derived from field experiments designed to evaluate the efficacy and economic viability of different weed control methods. A typical experimental protocol for such a study is outlined below.
1. Experimental Design: The experiments are generally laid out in a Randomized Complete Block Design (RCBD) with multiple replications (typically three or four) for each treatment to ensure statistical validity.
2. Treatments:
-
T1: Weedy check (no weed control).
-
T2: Manual weeding (typically two rounds at critical stages of crop-weed competition).
-
T3: Application of this compound at a recommended dosage (e.g., 50 g a.i./ha).
-
T4: Integrated approach (e.g., this compound application followed by one manual weeding).
3. Plot Size: Standard plot sizes are used, for example, 5m x 4m, to allow for accurate data collection and to minimize edge effects.
4. Herbicide Application: this compound is typically applied post-emergence when grassy weeds are at the 2-4 leaf stage, using a calibrated knapsack sprayer with a specific nozzle type to ensure uniform coverage.
5. Data Collection:
-
Weed Density and Dry Matter: Weed counts and dry weight are recorded from randomly selected quadrats within each plot at different intervals after treatment application.
-
Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry matter in the control plot and WDT is the weed dry matter in the treated plot.
-
Crop Yield: The yield from the net plot area is harvested, dried, and weighed to determine the final grain or pod yield per hectare.
-
Economic Analysis: The cost of cultivation for each treatment is calculated, including the cost of inputs (herbicide, labor) and the gross returns from the sale of the produce. The net return and benefit-cost ratio (BCR) are then determined.
6. Statistical Analysis: The collected data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between the treatments.
Visualizing the Mechanisms and Workflow
To better understand the underlying principles and processes, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow.
Conclusion
The decision between this compound and manual weeding is not merely a choice between a chemical and a non-chemical method but a strategic economic decision. Experimental evidence suggests that while manual weeding can be highly effective, its high labor costs can significantly reduce the net returns and benefit-cost ratio, especially in regions with labor shortages and high wages.
This compound, on the other hand, offers a more economical solution for controlling grassy weeds, leading to substantial savings in labor costs and often resulting in higher net returns. However, the long-term sustainability of herbicide use, including the potential for herbicide resistance, must be considered.
For optimal results, an integrated weed management approach, combining the application of this compound with one timely manual weeding, has been shown to be highly effective and economical in several studies. This strategy leverages the strengths of both methods, ensuring broad-spectrum weed control and maximizing crop yield and profitability. Researchers and agricultural professionals should consider the specific field conditions, weed spectrum, labor availability, and economic factors when recommending a weed management strategy.
References
Safety Operating Guide
Proper Disposal of Quizalofop-ethyl: A Guide for Laboratory Professionals
The safe and compliant disposal of Quizalofop-ethyl, a selective post-emergence herbicide, is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to properly manage and dispose of this compound waste, in line with established safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE).[1] This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2]
-
Skin Protection: Chemical-resistant gloves, coveralls, and closed-toe footwear.[2]
-
Respiratory Protection: Use of respiratory protection with a suitable filter may be necessary, especially in operations with potential for aerosol or dust formation.[2]
Avoid all direct physical contact with the chemical.[3] In case of accidental contact, rinse the affected area immediately and thoroughly with water and seek medical attention. Do not eat, drink, or smoke in areas where this compound is handled.
Step-by-Step Disposal Procedures
The disposal of this compound and its containers must be carried out in accordance with applicable local, state, and federal laws and regulations. Improper disposal of pesticide wastes can be a violation of federal law.
Waste Chemical Disposal:
-
Collection: Collect all waste material, including spilled this compound, in suitable, closed, and correctly labeled containers for disposal.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong acids and bases. The storage area should be secure and inaccessible to children and animals.
-
Disposal Options:
-
Licensed Chemical Destruction Plant: The preferred method is to send the waste to a licensed chemical destruction plant.
-
Controlled Incineration: Alternatively, controlled incineration with flue gas scrubbing is a viable option.
-
Approved Waste Disposal Facility: Wastes resulting from the use of this product must be disposed of on-site or at an approved waste disposal facility.
-
Important: Never discharge this compound waste into sewer systems, drains, rivers, or streams. Avoid contaminating water, foodstuffs, feed, or seed through storage or disposal.
Container Disposal:
The proper disposal of containers that held this compound is crucial to prevent environmental contamination and accidental exposure.
-
Triple Rinsing: Nonrefillable containers should be triple rinsed (or the equivalent) promptly after emptying. The rinsate should be collected and added to the spray tank or disposed of as hazardous waste.
-
Pressure Rinsing: For larger containers, a pressure rinse for at least 60 seconds may be required.
-
Disposal of Rinsed Containers: Once thoroughly cleaned, containers can be:
-
Recycled or Reconditioned: Offer the container for recycling or reconditioning if available.
-
Punctured and Landfilled: Puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill.
-
Incineration: Combustible packaging materials may be disposed of by controlled incineration.
-
Consult your state's "Clean Sweep" program or The Pesticide Stewardship Alliance's State Pesticide Disposal Database for information on pesticide disposal programs in your area.
Summary of Disposal and Safety Information
| Parameter | Guideline | Citation |
| Waste Disposal Methods | Licensed chemical destruction plant, controlled incineration with flue gas scrubbing, or an approved waste disposal facility. | |
| Environmental Protection | Do not contaminate water, soil, or sewer systems. Avoid release to the environment. | |
| Container Rinsing | Triple rinse or pressure rinse containers before disposal. | |
| Rinsed Container Disposal | Offer for recycling/reconditioning, puncture and dispose of in a sanitary landfill, or incinerate. | |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | |
| Handling Precautions | Use in a well-ventilated place. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using. | |
| Regulatory Compliance | Dispose of contents/container in accordance with applicable local, regional, and national regulations. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Quizalofop-ethyl
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Quizalofop-ethyl, a phenoxypropionic acid herbicide. Adherence to these procedures is critical for ensuring personal safety and environmental protection.
This compound is classified as a hazardous substance, harmful if swallowed or inhaled, and can cause serious eye and skin irritation.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[4] Therefore, stringent safety measures are necessary throughout the handling, storage, and disposal processes.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the required personal protective equipment when working with this compound. It is crucial to inspect all PPE for integrity before each use.
| PPE Category | Item | Specifications and Usage Notes |
| Hand Protection | Chemical-resistant gloves | Nitrile, butyl, or neoprene gloves are recommended. Avoid leather or fabric gloves. Ensure gloves are elbow-length to protect the wrists. |
| Body Protection | Chemical-resistant coveralls or lab coat | Wear a long-sleeved shirt and long pants under a chemical-resistant apron or coveralls. Ensure the suit covers the entire body from wrists to ankles. |
| Eye and Face Protection | Safety goggles and face shield | Tightly fitting safety goggles with side-shields are mandatory. A face shield should be worn in addition to goggles, especially when there is a risk of splashing. |
| Respiratory Protection | NIOSH/MSHA approved respirator | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. Use a respirator with a universal filter type, including a particle filter. |
| Foot Protection | Chemical-resistant boots | Wear unlined, chemical-resistant boots that cover the ankles. Pant legs should be worn outside of the boots to prevent chemicals from entering. |
Experimental Protocol: Safe Handling of this compound in a Laboratory Setting
This protocol outlines the step-by-step procedure for safely handling this compound in a research environment.
1. Preparation and Precautionary Measures:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Confirm all necessary PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) for this compound before beginning any work.
2. Handling and Weighing:
-
Don the appropriate PPE as detailed in the table above.
-
When handling the solid form, avoid the formation of dust.
-
Use non-sparking tools to prevent ignition sources.
-
Weigh the required amount of this compound in a designated, contained area to minimize the spread of particles.
3. Solution Preparation:
-
Slowly add the this compound to the solvent to prevent splashing.
-
If heating is required, use a controlled heating source such as a heating mantle and monitor the process closely.
-
Keep all containers tightly closed when not in use.
4. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all work surfaces and equipment used.
-
Remove and store contaminated PPE in a designated container for proper cleaning or disposal.
5. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes. Remove contaminated clothing.
-
In case of eye contact: Hold eyelids open and rinse slowly and gently with water for at least 15-20 minutes.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Call a poison control center or doctor immediately. Do not induce vomiting unless instructed to do so.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste this compound: Dispose of waste material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.
-
Contaminated Materials: Absorbent materials used for spills and contaminated PPE should be placed in a sealed, labeled container and disposed of as hazardous waste.
-
Empty Containers: Containers should be triple-rinsed or pressure rinsed. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse and dispose of it in a sanitary landfill or through incineration if permissible.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
